Mebeverine Hydrochloride

Catalog No.
S581162
CAS No.
2753-45-9
M.F
C25H36ClNO5
M. Wt
466.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mebeverine Hydrochloride

CAS Number

2753-45-9

Product Name

Mebeverine Hydrochloride

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride

Molecular Formula

C25H36ClNO5

Molecular Weight

466.0 g/mol

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H

InChI Key

PLGQWYOULXPJRE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4-Dimethoxybenzoic Acid 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl Ester Hydrochloride; 4-[Ethyl(p-methoxy-α-methylphenethyl)amino]veratric Acid Butyl Ester Hydrochloride; CSAG 144; Colaspa; Colofac; Colospasmin; Duspatal; Duspatalin; M

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl

The exact mass of the compound Mebeverine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757840. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mebeverine's Role in IBS Management and the Gut-Brain Axis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the current understanding of mebeverine's mechanism and its context within IBS pathophysiology.

Aspect Core Concept Relevance to Mebeverine & IBS
Primary Drug Mechanism Direct smooth muscle relaxation via calcium channel antagonism and weak anticholinergic activity [1]. Targets peripheral hypermotility, reducing abdominal pain and cramping.
IBS Pathophysiology (GBA) Bidirectional communication disruption between the central nervous system (CNS) and enteric nervous system (ENS) [2] [3]. Mebeverine's action is primarily on the gut (efferent) side of this axis, modulating abnormal gut motility.
Key GBA Components Includes visceral hypersensitivity, altered gut microbiota, neuro-immune activation, and central stress responses [2] [3]. Its direct effect on higher-level GBA components (e.g., microbiota, neuroimmunity) is not well-established.
Clinical Guidance Context A conditional recommendation against routine use in pediatric IBS/FAP due to low-certainty evidence [1]. Highlights a significant evidence gap regarding efficacy and its role in a GBA-targeted treatment paradigm.

Experimental Approaches for GBA Interaction Analysis

To investigate mebeverine's potential interactions with the GBA, a multi-level experimental approach is required, moving from established models to more exploratory techniques.

G cluster_in_vitro In Vitro & Ex Vivo Models cluster_in_vivo In Vivo Animal Models cluster_human Human Clinical Studies start Experimental Investigation of Mebeverine in the Gut-Brain Axis A1 Calcium Flux Assays (in ENS cell lines) start->A1 B1 Visceral Hypersensitivity Measurement (e.g., CRD) start->B1 C1 Randomized Controlled Trials (with validated endpoints) start->C1 A2 Muscle Strip Contraction (human/animal tissue) A3 Immune Cell Cytokine Production (e.g., IL-6, TNF-α) A4 Epithelial Barrier Function (TEER) B2 Gut Motility Tracking (e.g., bead expulsion) B3 Microbiota Analysis (16s rRNA sequencing) B4 Central c-Fos Staining (brain/gut tissue) C2 Neuroimaging (fMRI) pre/post-treatment C3 Microbiome & Metabolome Profiling C4 Biomarker Correlation (e.g., serum BDNF, CRP)

Experimental workflow for analyzing mebeverine's gut-brain axis interaction.

The experimental workflow outlines a strategy from basic mechanisms to clinical validation [2] [3] [1]. Detailed methodologies for key experiments are as follows:

  • In Vitro & Ex Vivo Models: Use cultured enteric glial cells or human intestinal smooth muscle cells to assess calcium influx inhibition. Apply Electric Cell-substrate Impedance Sensing (ECIS) to measure Transepithelial Electrical Resistance (TEER) in Caco-2 cell monolayers treated with mebeverine, with and without inflammatory triggers like TNF-α [2].
  • In Vivo Animal Models: Use the Maternal Separation model in mice/rats to induce gut-brain axis dysfunction. Measure Visceral Hypersensitivity by recording abdominal contractions in response to Colorectal Distension (CRD). Analyze Gut Motility via fecal pellet output or glass bead expulsion time. Conduct Microbiota Analysis from cecal content using 16S rRNA sequencing. Perform c-Fos Immunohistochemistry in brain regions (e.g., amygdala, hypothalamus) and gut tissue to map neuronal activation [2] [3].
  • Human Clinical Studies: Conduct Randomized Controlled Trials (RCTs) adhering to CONSORT guidelines, using IBS-SSS and adequate relief as endpoints. Perform functional Magnetic Resonance Imaging (fMRI) to measure Blood Oxygen Level-Dependent (BOLD) signals in brain regions during rectal distention before and after treatment. Analyze Microbiome & Metabolome from serial stool samples via metagenomic sequencing and LC-MS/MS metabolomics. Correlate findings with Biomarkers like BDNF and CRP from serum samples [2] [4] [5].

Mebeverine's Potential GBA Pathways

Based on the known pathophysiology of IBS and mebeverine's pharmacology, the following diagram illustrates its potential points of interaction within the Gut-Brain Axis.

G cluster_mebeverine Mebeverine's Documented & Potential Actions Brain Central Nervous System (Stress, Anxiety) Gut Peripheral Gut Environment Brain->Gut HPA Axis Activation (CRH Release) GBA Gut-Brain Axis (Bidirectional Communication) Gut->Brain Afferent Signaling (Vagal & Spinal) M1 Direct Smooth Muscle Relaxation (Est.) M1->Gut  Direct Target M2 Reduced Pain Signal Generation (Pot.) M2->Gut  Indirect Effect M3 Microbiome & Barrier Function (Hyp.) M3->Gut  Speculative Dis1 Visceral Hypersensitivity Dis1->Gut Dis2 Altered Gut Motility Dis2->Gut Dis3 Microbial Dysbiosis Dis3->Gut Dis4 Immune Activation Dis4->Gut

Potential pathways for mebeverine in the gut-brain axis, including documented (Est.), potential (Pot.), and hypothetical (Hyp.) interactions.

Research Gaps and Future Directions

The 2025 international guidelines for pediatric IBS conditionally recommend against mebeverine's routine use due to low-certainty evidence, highlighting a significant gap between clinical use and robust evidence [1]. Key research priorities include:

  • High-Quality RCTs: Conduct large, rigorous trials with integrated biomarker profiling (microbiome, metabolome, neuroimaging) to determine if mebeverine has effects beyond smooth muscle relaxation [1].
  • Mechanistic Elucidation: Apply the experimental protocols above to definitively test its impact on visceral hypersensitivity, neuro-immune signaling, and gut barrier integrity [2] [3].
  • Combination Therapy Exploration: Investigate mebeverine's potential efficacy in combination with treatments like probiotics or gut-brain neuromodulators, targeting multiple GBA components simultaneously [3] [1].

References

mebeverine pharmacodynamics smooth muscle relaxation

Author: Smolecule Technical Support Team. Date: February 2026

Research Advances & Experimental Data

Recent studies synthesize novel mebeverine analogs to enhance spasmolytic and anti-inflammatory activity. The table below compares mebeverine with a leading experimental precursor.

Compound Spasmolytic Activity Key Proposed Mechanism Experimental Evidence
Mebeverine Standard antispasmodic effect [1]. Muscarinic receptor antagonism & calcium channel blockade [2] [1]. Clinical use for IBS; reference in ex vivo studies [3] [1].
3-methyl-1-phenylbutan-2-amine (Compound 3) Superior to mebeverine [4] [1]. Significant modulation of Ca2+ influx and Ca2+ channel regulation [4]. Significant change in ex vivo bioelectrical activity; immunohistochemical correlation; no cytotoxicity on human cell lines [4].

Detailed Experimental Protocols

For researchers, key experimental methodologies from recent studies are outlined below.

Ex Vivo Bioelectrical Activity (BEA) Assessment

This protocol evaluates the direct impact of compounds on smooth muscle contractility [4].

  • Tissue Preparation: Gastrointestinal smooth muscle tissue is isolated and maintained in physiological solution [4].
  • Recording Setup: The tissue is mounted in an organ bath to isometrically record spontaneous or induced muscle contractions [4].
  • Compound Application: Test compounds are applied to the tissue, and changes in slow wave frequency, amplitude, and duration are recorded [4].
  • Data Analysis: Reductions in contraction amplitude and frequency indicate spasmolytic activity [4].
In Silico Molecular Docking Analysis

This protocol predicts interaction between compounds and pharmacological targets [4] [1].

  • Target Selection: Key protein structures are selected (e.g., muscarinic receptors, interleukin-1β) [1].
  • Ligand Preparation: 3D structures of mebeverine and its analogs are optimized [4].
  • Docking Simulation: Software simulates ligand binding to target active sites and calculates Gibbs free energy of binding [1].
  • Analysis: Strong binding affinities and specific interactions with key residues explain biological activity [1].

Signaling Pathways and Experimental Workflow

The diagram below maps the primary signaling pathways through which mebeverine induces smooth muscle relaxation.

G ACh Acetylcholine (ACh) MRec Muscarinic Receptor (M3/M5) ACh->MRec Depol Membrane Depolarization MRec->Depol VGCC Voltage-Gated Ca²⁺ Channel Depol->VGCC CaInflux Extracellular Ca²⁺ Influx VGCC->CaInflux SMContract Smooth Muscle Contraction CaInflux->SMContract Meb Mebeverine Meb->MRec Antagonizes Meb2 Mebeverine Meb2->VGCC Blocks Invis

Mebeverine's dual mechanism disrupts key steps in the smooth muscle contraction pathway.

The workflow for evaluating mebeverine and its analogs integrates computational, laboratory, and ex vivo models.

G InSilico In Silico Analysis Synthesis Compound Synthesis InSilico->Synthesis ExVivo Ex Vivo Spasmolytic Assay (Bioelectrical Activity) Synthesis->ExVivo InVitroAE In Vitro Anti-inflammatory (Albumin Denaturation) Synthesis->InVitroAE InVitroCyto In Vitro Cytotoxicity Assay Synthesis->InVitroCyto Leader Identification of Leader Compound ExVivo->Leader InVitroAE->Leader InVitroCyto->Leader

A multi-stage research pipeline from computational design to biological validation.

Pharmaceutical Development

To overcome mebeverine's limitations like extensive first-pass metabolism and short half-life, advanced drug delivery systems are being developed [5].

  • Niosomal Encapsulation: Mebeverine hydrochloride has been successfully encapsulated in niosomes (vesicles of non-ionic surfactants) using a reverse-phase evaporation technique [5]. This system provides a controlled release profile, potentially enhancing therapeutic efficacy and reducing dosing frequency [5].

References

mebeverine spasmolytic activity intestinal smooth muscle

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Spasmolytic Activity

Mebeverine hydrochloride alleviates symptoms of Irritable Bowel Syndrome (IBS) through a multi-targeted mechanism focused on the smooth muscle of the gastrointestinal tract [1] [2]. The table below summarizes its core actions:

Target / Process Mechanism of Action Physiological Result
Calcium Influx Inhibits calcium influx into smooth muscle cells [2]. Reduces muscle contraction, preventing spasms [2].
Local Anesthetic Effect Exerts a local anesthetic effect on the gut muscle [2]. Decreases sensitivity to various stimuli that trigger pain and spasms [2].
Sodium Channels Modulates sodium channels in smooth muscle cells [2]. Reduces muscle excitability and electrical activity, leading to fewer spasms [2].
Autonomic Nervous System Helps restore balance in the autonomic nervous system [2]. Contributes to the normalization of bowel function [2].

This mechanism allows mebeverine to relax intestinal muscles and regulate bowel function effectively, with a good safety profile and low frequency of adverse effects as it acts primarily locally within the gut [1] [2].

Quantitative Data on Efficacy and Novel Analogs

A 2022 systematic review confirmed mebeverine's efficacy, and a 2024 study on novel mebeverine analogs shows even greater potential.

Clinical Efficacy of Mebeverine (Systematic Review up to 2021) A systematic review of 22 studies found that mebeverine is an effective treatment for IBS [1].

  • Abdominal Pain: Six studies reported a significant decrease in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001) [1].
  • Other Symptoms: Studies also showed significant improvements in abnormal bowel habits, abdominal distension, stool frequency, and stool consistency [1].
  • Safety: Adverse events were rare and mainly associated with IBS symptoms themselves [1].

Enhanced Activity of Novel Mebeverine Analogs (2024 Preclinical Study) A recent study synthesizing and testing novel mebeverine derivatives reported superior performance compared to the parent compound [3] [4].

Compound Spasmolytic Activity Anti-Inflammatory Potential Key Findings
Mebeverine Baseline Not significant The reference standard for comparison [3].
Compound 3 Better than mebeverine Good One of the most active compounds; molecular docking showed binding to muscarinic receptors and interleukin-1β [3].
Compound 4a Better than mebeverine Good One of the most active compounds; potential dual-action mechanism [3].
Compound 4b Better than mebeverine Good One of the most active compounds; interacts with specific receptors and a cytokine [3].
All Tested Analogs Better than mebeverine Good All novel compounds demonstrated improved activity and anti-inflammatory properties [3].

Experimental Protocols for Spasmolytic & Anti-inflammatory Assessment

Here are the key methodologies from recent research evaluating spasmolytic and anti-inflammatory activities.

1. Ex Vivo Spasmolytic Activity Assessment

  • Tissue Preparation: Isolated segments of jejunum from anesthetized ferrets or other suitable animal models are mounted in organ baths containing a physiological solution [5].
  • Contraction Induction: Jejunal motility and spontaneous contractions are measured. Muscle spasms can be induced using agents like potassium chloride (KCl) to depolarize smooth muscle cells [3].
  • Compound Testing: The tissue is exposed to cumulative concentrations of mebeverine or its analogs. A parallel setup with papaverine serves as a reference standard [3].
  • Data Measurement: The relaxation response of the pre-contracted tissue is recorded isometrically. The percentage inhibition of induced contractions is calculated for each concentration to determine potency, often reported as IC₅₀ values [3].

2. In Vitro and Ex Vivo Anti-Inflammatory Evaluation

  • Albumin Denaturation Assay: The ability of the compounds to inhibit the heat-induced denaturation of proteins like bovine serum albumin (BSA) is tested. This serves as a model for anti-inflammatory activity [3] [4].
    • Protocol: A solution of BSA is incubated with different concentrations of the test compounds and heated. The turbidity is measured spectrophotometrically, and the percentage inhibition of denaturation is calculated [3].
  • Molecular Docking Simulation: To understand the mechanism, computational docking is performed.
    • Targets: Simulations are run against proteins like muscarinic receptors and interleukin-1β (IL-1β) [3].
    • Analysis: The Gibbs free energy of binding (ΔG) is calculated to predict binding affinity and stability. The analysis helps explain the dual spasmolytic and anti-inflammatory potential by showing possible interactions with these specific receptors and cytokines [3].

Pathway and Workflow Visualizations

The following diagrams illustrate the mechanistic pathway of mebeverine and the experimental workflow for evaluating novel analogs, as described in the research.

G Meb Mebeverine Ca Inhibits Ca²⁺ Influx Meb->Ca Na Modulates Na⁺ Channels Meb->Na Anes Local Anesthetic Effect Meb->Anes ANS Balances Autonomic Nervous System Meb->ANS Relax Smooth Muscle Relaxation Ca->Relax Na->Relax Anes->Relax ANS->Relax Result Reduced Spasms & Pain Relax->Result

Mechanistic pathway of mebeverine's spasmolytic activity.

G cluster1 Ex Vivo Spasmolytic Assay cluster2 In Vitro Anti-inflammatory Assay cluster3 In Silico Mechanism Analysis A1 Tissue Preparation (Jejunum in organ bath) A2 Induction of Contraction (e.g., with KCl) A1->A2 A3 Application of Test Compound A2->A3 A4 Isometric Measurement of Relaxation A3->A4 C1 Molecular Docking (e.g., vs. IL-1β, Muscarinic Receptors) B1 Albumin Denaturation Assay (BSA + Compound + Heat) B2 Spectrophotometric Measurement of Turbidity B1->B2 B3 Calculate % Inhibition of Denaturation B2->B3 C2 Calculation of Gibbs Free Energy (ΔG) C1->C2 C3 Analysis of Binding Affinity C2->C3

Experimental workflow for evaluating novel mebeverine analogs.

Future Research Directions

The discovery that novel mebeverine analogs possess dual-action capabilities—targeting both muscle contractility and inflammation—represents a significant advance for IBS therapy [3]. Future work will require:

  • In Vivo and Preclinical Experiments: To establish the efficacy and safety of these analogs in whole living organisms [3] [4].
  • Clinical Trials in Human Populations: To confirm therapeutic benefits and appropriate dosing in patients [3].

References

mebeverine clinical pharmacology absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Circulating Metabolites

Mebeverine is an ester prodrug that undergoes rapid hydrolysis. The metabolic pathway involves two primary metabolites that are further broken down.

MebeverineMetabolism Mebeverine Mebeverine Hydrolysis Enzymatic Hydrolysis (Esterases) Mebeverine->Hydrolysis MebeverineAcid Mebeverine Acid Hydrolysis->MebeverineAcid Major Pathway VeratricAcid Veratric Acid Hydrolysis->VeratricAcid MebeverineAlcohol Mebeverine Alcohol Hydrolysis->MebeverineAlcohol ODemethylation1 O-Demethylation VeratricAcid->ODemethylation1 ODemethylation2 O-Demethylation MebeverineAlcohol->ODemethylation2 VanillicAcid Vanillic Acid ODemethylation1->VanillicAcid IsovanillicAcid Isovanillic Acid ODemethylation1->IsovanillicAcid PhenolAlcohol 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol ODemethylation2->PhenolAlcohol

Figure 1: The primary metabolic pathway of mebeverine, showing hydrolysis into major acid and minor alcohol metabolites, followed by further transformations.

  • Primary Hydrolysis: Mebeverine is rapidly hydrolyzed into veratric acid and mebeverine alcohol [1] [2]. A secondary metabolite, mebeverine acid (the de-esterified acid moiety), is also formed and has been identified as the main circulating metabolite in man [3].
  • Relative Abundance: After a single oral dose, peak plasma concentrations of mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol [3]. Negligible circulating concentrations of the parent mebeverine drug are found in humans, demonstrating extensive first-pass metabolism [1].
  • Secondary Metabolism: Veratric acid undergoes O-demethylation to form vanillic acid and isovanillic acid, which can be further O-demethylated to protocatechuic acid. The mebeverine alcohol moiety can also be O-demethylated to a phenolic derivative [2].
  • Excretion Profile: In 24 hours, about 44% of the dose is recovered in urine. The total excretion of the acid moiety (veratric acid and its metabolites) accounts for 97.6% of the dose, while the alcohol moiety accounts for only 5.5% [2]. Most metabolites are excreted as conjugates [2].

Experimental Methodologies in Key Studies

The following table outlines the core experimental designs from pivotal pharmacokinetic and metabolic studies.

Study Focus Experimental Model & Design Key Analytical Methods

| Hydrolysis & First-Pass Metabolism [1] | In vitro: Incubation in fresh human/rat plasma. Use of esterase inhibitor (physostigmine). In vivo: Oral (270 mg) and IV (2 mg) administration to human volunteers and rats. | HPLC for determination of mebeverine and veratric acid in plasma. | | Metabolite Identification [2] | Oral administration of 270 mg mebeverine HCl to five healthy volunteers. Collection of 24-hour urine samples. | Gas Chromatography/Mass Spectrometry (GC/MS) for identification of urinary metabolites. | | Circulating Metabolites [3] | Single oral dose of 405 mg mebeverine HCl to four healthy human volunteers. Serial blood and urine collection. | Reversed-Phase HPLC with Coulometric Detection for assaying mebeverine acid and alcohol in plasma and urine. | | Formulation Comparison [4] | Randomized crossover study in 12 healthy subjects. Single doses and multiple doses (200 mg b.i.d. MR capsule vs 135 mg t.i.d. plain tablet). | Pharmacokinetic analysis of plasma samples to determine C~max~, t~max~, and half-life. |

Formulation Strategies to Overcome Metabolism

The short half-life and extensive metabolism drive development of modified-release formulations to improve efficacy and patient compliance.

  • Controlled-Release Formulations: A pharmacokinetic study demonstrated that a modified-release 200 mg capsule provides a lower C~max~, later t~max~, and longer elimination half-life compared to a plain tablet, allowing for a twice-daily regimen instead of three times daily [4].
  • Gastroretentive Drug Delivery Systems (GRDDS): Research has developed floating matrix tablets and floating raft systems to prolong gastric retention and drug release [5]. An optimized floating tablet (FT-10) and raft system (FRS-11) showed floating times of 34±5 sec and 15±7 sec, respectively, and remained buoyant for over 12 hours, providing sustained release profiles [5].
  • Vesicular Carriers: Niosomes (vesicles of non-ionic surfactants) have been investigated to encapsulate Mebeverine HCl, aiming to provide controlled release and potentially enhance oral bioavailability by protecting the drug from hydrolysis [6].

References

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of Mebeverine Hydrochloride with Focus on Wavelength Selection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Objectives

Mebeverine hydrochloride is a direct antispasmodic agent primarily acting on the smooth muscles of the gastrointestinal tract, making it particularly effective against colonic spasm and irritable bowel syndrome. The chemical structure of this compound (C₂₅H₃₅NO₅·HCl) with a molecular weight of 466 g/mol contributes to its solubility characteristics, being freely soluble in water and ethanol while practically insoluble in diethyl ether. Pharmaceutical formulations containing this compound often require precise analytical methods for quality control and assurance in drug development and manufacturing processes. The development of robust spectrophotometric methods is essential for the reliable quantification of active pharmaceutical ingredients in both raw materials and formulated products.

The primary objective of this application note is to provide researchers and scientists in pharmaceutical analysis with a thoroughly validated UV spectrophotometric method for the quantification of this compound. This protocol specifically addresses the critical parameter of wavelength selection, which fundamentally influences the method's sensitivity, accuracy, and overall performance. The methodology outlined herein has been optimized and validated in accordance with International Conference on Harmonization (ICH) guidelines, ensuring reliability and reproducibility across different laboratory settings and instrumentation platforms. By implementing this protocol, laboratories can establish a cost-effective and efficient analytical procedure that eliminates the need for expensive reagents and complex instrumentation typically associated with chromatographic techniques, while maintaining high standards of accuracy and precision essential for pharmaceutical quality control.

Wavelength Selection and Spectral Characteristics

Wavelength selection represents a fundamental parameter in UV spectrophotometric method development, directly influencing the sensitivity, linearity, and accuracy of analytical quantification. For this compound, comprehensive spectral characterization across different solvent systems has revealed optimal detection wavelengths based on the compound's intrinsic chromophoric properties. The maximum absorption (λmax) for this compound has been experimentally determined to be 260 nm in triethylammonium phosphate buffer (pH 3.0), providing optimal sensitivity for quantitative measurements [1]. This specific wavelength has demonstrated excellent stability and reproducibility for the analysis of this compound in capsule formulations, with consistent performance across multiple sample preparations and instrumental conditions.

Further investigations into the solvent dependence of this compound's spectral properties have revealed alternative wavelengths for specific analytical applications. Studies utilizing different solvent systems including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4 have identified an absorption maximum at 263 nm across all these media [2]. This wavelength variability depending on solvent composition highlights the importance of establishing and consistently maintaining the experimental conditions specified in the methodology. The selection of 260 nm in triethylammonium phosphate buffer (pH 3.0) is particularly advantageous for formulation analysis, where it effectively minimizes potential interference from excipients while maintaining the stability of the analyte throughout the analytical procedure.

Table 1: Wavelength Selection for this compound in Different Solvent Systems

Solvent System Reported λmax (nm) Remarks Reference
Triethylammonium phosphate buffer (pH 3.0) 260 Optimal for capsule formulations, minimal excipient interference [1]
0.1N HCl 263 Suitable for stability studies [2]
Phosphate buffer (pH 6.8) 263 Useful for dissolution profiling [2]
Phosphate buffer (pH 7.4) 263 Applicable for physiological compatibility studies [2]

Experimental Methodology

Solvent and Buffer Preparation

The optimized solvent system for this compound analysis consists of triethylammonium phosphate buffer at pH 3.0. This specific solvent composition has demonstrated superior performance in terms of drug solubility and stability during spectrophotometric analysis. Preparation requires adding 5 mL of high-purity triethylamine to 1000 mL of distilled water, followed by precise pH adjustment to 3.0 using 30% v/v orthophosphoric acid in water. The buffering capacity of this system maintains consistent pH throughout analysis, which is critical for reproducible absorbance measurements and method reliability. All reagents should be of analytical grade to minimize UV-absorbing impurities that could interfere with the detection and quantification of this compound.

For alternative methodological approaches, different solvent systems may be employed, including 0.1N HCl, phosphate buffer pH 6.8, or phosphate buffer pH 7.4, which shift the absorption maximum to 263 nm [2]. When preparing these alternative solvents, appropriate qualification experiments should be conducted to verify their suitability for the specific analytical application. Regardless of the solvent system chosen, it is essential to perform filter compatibility studies, and the use of 0.45μm nylon membrane filters is recommended for sample filtration to remove particulate matter without adsorbing the analyte of interest [1].

Standard Solution Preparation

The preparation of standard solutions with precise concentrations is fundamental to achieving accurate and reproducible results in UV spectrophotometric analysis. For this compound, the primary stock solution is prepared by accurately weighing 10 mg of the reference standard (purity ≥99%) and transferring it to a 100 mL clean, dry volumetric flask. Approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) is added, and the solution is sonicated until complete dissolution is achieved. The volume is adjusted to the mark with the same solvent, resulting in a standard stock solution with a concentration of 100 μg/mL [1]. This stock solution exhibits adequate stability when stored protected from light at room temperature for a minimum of 1 hour, although fresh preparation is recommended for critical analytical work.

The working standard solution is prepared by precise pipetting of 2.0 mL from the primary stock solution into a 10 mL volumetric flask, followed by dilution to volume with the same solvent to achieve a final concentration of 20 μg/mL, which represents the 100% target concentration for analysis [1]. This dilution scheme should be performed with calibrated volumetric equipment to ensure accuracy. For the construction of calibration curves, appropriate serial dilutions should be prepared to cover the concentration range of 10-40 μg/mL, which has been established as the linear range for this compound analysis at 260 nm [1]. Each dilution level should be prepared in triplicate to account for preparation variability.

Sample Solution Preparation

The analysis of pharmaceutical formulations containing this compound requires careful sample preparation to ensure complete extraction of the active ingredient while eliminating potential interference from excipients. For capsule formulations, the contents of ten capsules should be carefully removed and mixed thoroughly. An accurately weighed quantity equivalent to the average capsule content (approximately 135 mg of this compound for MEVA C capsules) is transferred to a 100 mL volumetric flask containing approximately 80 mL of the triethylammonium phosphate buffer (pH 3.0) [1]. The mixture is subjected to vigorous shaking or stirring for 10 minutes to ensure complete dissolution of the active ingredient, followed by dilution to volume with the same solvent.

The resulting solution will likely contain insoluble excipients and requires filtration through a 0.45μm nylon membrane filter to obtain a clear solution appropriate for spectrophotometric analysis [1]. It is important to discard the first few milliliters of the filtrate to avoid potential concentration changes due to adsorption on the filter membrane. For the working sample solution, precisely pipette 0.148 mL of the filtered stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent to achieve a final concentration equivalent to 20 μg/mL of this compound [1]. This dilution factor must be accurately accounted for in the final calculation of drug content in the formulation.

Method Validation

Linearity and Range

The linear relationship between absorbance and concentration is a fundamental requirement for quantitative spectrophotometric analysis. The developed method for this compound demonstrates excellent linearity across the concentration range of 10-40 μg/mL when using the detection wavelength of 260 nm [1]. This calibration range has been established to adequately cover the expected sample concentrations, typically around 20 μg/mL for the working sample solution. The correlation coefficient (R²) for the calibration curve should exceed 0.999, indicating a strong linear relationship between concentration and absorbance response. For alternative solvent systems, including 0.1N HCl, phosphate buffer pH 6.8, and phosphate buffer pH 7.4, linearity has been confirmed in the range of 1-50 μg/mL with correlation coefficients of 0.9999, 0.9992, and 0.9999, respectively [2].

The calibration curve is constructed by preparing and analyzing a minimum of six concentration levels within the specified range, with each concentration analyzed in triplicate. The residual plot should show random distribution without any systematic patterns, confirming the appropriateness of the linear model for the concentration range studied. The y-intercept of the calibration curve should not be statistically significantly different from zero (p > 0.05), confirming the absence of constant systematic error. The working range should be periodically verified through the analysis of quality control samples at low, medium, and high concentrations within the calibration range.

Table 2: Validation Parameters for UV Spectrophotometric Analysis of this compound

Validation Parameter This compound Experimental Conditions Reference
Linearity range 10-40 μg/mL R² > 0.999 at 260 nm [1]
Precision (% RSD) 0.499% System precision, n=6 [1]
Accuracy (% Recovery) 98-102% Across specified range [1]
LOD 321 ng/mL Signal-to-noise ratio ≈ 3:1 [1]
LOQ 973 ng/mL Signal-to-noise ratio ≈ 10:1 [1]
Robustness Stable at pH 3.0 Variation in pH ± 0.2 units [1]
Precision and Accuracy

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For the UV spectrophotometric determination of this compound, system precision has been demonstrated through six replicate absorbance measurements of a standard solution at the working concentration (20 μg/mL), showing a relative standard deviation (RSD) of 0.499% [1]. This low variability indicates excellent instrument performance and method reproducibility. The intermediate precision (also known as ruggedness), assessed by performing the analysis on different days or by different analysts, should yield RSD values not exceeding 2.0%, confirming that the method remains reproducible under varied routine operating conditions.

The accuracy of the method represents the closeness of the measured value to the true value and has been evaluated through recovery studies using the standard addition technique. For this compound, accuracy has been confirmed with percentage mean recovery values in the range of 98-102% [1], which falls within the acceptable limits for pharmaceutical analysis. These recovery studies are performed by spiking pre-analyzed samples with known quantities of the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration), with each level analyzed in triplicate. The percentage recovery at each level should be calculated, and the overall mean recovery should demonstrate that the method provides accurate results without significant interference from the sample matrix or excipients present in the formulation.

Sensitivity: LOD and LOQ

The sensitivity of an analytical method is defined by its ability to reliably detect and quantify small amounts of the analyte. The limit of detection (LOD) represents the lowest concentration of this compound that can be detected but not necessarily quantified under the stated experimental conditions. For this method, the LOD has been determined to be 321 ng/mL [1], corresponding to a signal-to-noise ratio of approximately 3:1. This detection capability is sufficient for routine quality control purposes where the analyte is typically present at much higher concentrations. The LOD can be established based on the standard deviation of the response and the slope of the calibration curve, using the formula LOD = 3.3 × σ/S, where σ is the standard deviation of the blank response and S is the slope of the calibration curve.

The limit of quantification (LOQ) is defined as the lowest concentration of this compound that can be quantitatively determined with suitable precision and accuracy. The method exhibits an LOQ of 973 ng/mL [1], which corresponds to a signal-to-noise ratio of approximately 10:1. At this quantification level, the method should demonstrate an RSD value not exceeding 5.0% for replicate measurements and a mean recovery between 80% and 120% of the theoretical value. The exceptional sensitivity of this method is further highlighted by comparison with other similar compounds; for instance, when analyzing chlordiazepoxide in combination with this compound, LOD and LOQ values of 3.7 ng/mL and 11.2 ng/mL, respectively, have been reported [1], demonstrating the wide applicability of the spectrophotometric approach for different compounds with appropriate method optimization.

Application Notes

Routine Analysis of Pharmaceutical Formulations

The validated UV spectrophotometric method using detection at 260 nm is particularly suitable for the routine analysis of this compound in various pharmaceutical dosage forms, including tablets and capsules. The simplified protocol enables quality control laboratories to process multiple samples efficiently without compromising accuracy or precision. For capsule formulations such as MEVA C capsules containing 135 mg this compound and 5 mg chlordiazepoxide, the method provides selective quantification without significant interference from the combination drug when using the appropriate detection wavelength [1]. The sample preparation protocol involving dissolution in triethylammonium phosphate buffer (pH 3.0) followed by filtration has demonstrated complete extraction of the active ingredient from the formulation matrix, with recovery rates consistently between 98% and 102% of the labeled claim.

The robustness of the method should be verified during routine application by incorporating system suitability tests, which typically include the analysis of a standard solution at the working concentration (20 μg/mL) at the beginning of each analytical sequence. The acceptance criteria for system suitability include a percent RSD of not more than 2.0% for replicate injections of the standard solution and a calibration curve with a correlation coefficient not less than 0.999. For ongoing quality assurance, the analysis of quality control samples (prepared at low, medium, and high concentrations within the calibration range) should be performed at regular intervals during the analytical run. The resulting data should fall within predetermined acceptance criteria (typically ±15% of the theoretical value for quality control samples), providing continuous assurance of method performance throughout the analysis.

Troubleshooting and Method Maintenance

Common issues encountered during UV spectrophotometric analysis of this compound typically include baseline drift, poor reproducibility, and deviation from linearity. Baseline irregularities can often be traced to solvent impurities or air bubbles in the spectrophotometer cell, which can be addressed by using high-purity reagents and ensuring proper degassing of solvents. Poor reproducibility in absorbance measurements may result from improper cell handling (fingerprints on optical surfaces), temperature fluctuations, or instrumental drift, necessitating proper training in cuvette handling and verification of instrumental stability through periodic performance checks. Loss of linearity at higher concentrations may indicate exceeding the valid range of the Beer-Lambert relationship, requiring appropriate sample dilution to bring measurements within the established linear range.

For method maintenance, regular verification of critical parameters including wavelength accuracy, photometric accuracy, and stray light should be performed according to the spectrophotometer manufacturer's recommendations and good laboratory practice guidelines. Documentation practices should include complete records of all reagents, reference standards, equipment used, and any deviations from the established protocol. The method performance should be periodically assessed through participation in proficiency testing programs or through exchange of samples with reference laboratories. Any changes in formulation composition or introduction of new excipients by manufacturers may require revalidation of the method to ensure continued suitability for its intended purpose, with particular attention to potential interference at the detection wavelength of 260 nm.

Graphical Workflows and Diagrams

Experimental Workflow Diagram

The following Graphviz diagram illustrates the complete experimental workflow for the UV spectrophotometric analysis of this compound, from sample preparation through data analysis:

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation Phase start Start Analysis solvent Prepare Triethylammonium Phosphate Buffer (pH 3.0) start->solvent std_prep Prepare Standard Solutions (10-40 μg/mL concentration range) solvent->std_prep sample_prep Prepare Sample Solution (Extract capsule contents, filter) solvent->sample_prep inst_init Initialize UV Spectrophotometer Set detection wavelength to 260 nm std_prep->inst_init sample_prep->inst_init measure Measure Absorbance Against blank solvent inst_init->measure data_analysis Analyze Data Plot calibration curve Calculate sample concentration measure->data_analysis validation Perform Validation Precision, accuracy, LOD/LOQ data_analysis->validation end Method Ready for Routine Analysis validation->end

Figure 1: Experimental workflow for UV spectrophotometric analysis of this compound

Spectral Characteristics and Wavelength Selection Diagram

The following Graphviz diagram illustrates the relationship between solvent systems, spectral characteristics, and wavelength selection rationale for this compound analysis:

G mebeverine This compound Molecular Structure solvent1 Triethylammonium Phosphate Buffer (pH 3.0) mebeverine->solvent1 solvent2 0.1N HCl, Phosphate Buffers (pH 6.8, 7.4) mebeverine->solvent2 spectrum1 UV Spectrum Analysis λmax = 260 nm solvent1->spectrum1 spectrum2 UV Spectrum Analysis λmax = 263 nm solvent2->spectrum2 selection1 Wavelength Selection 260 nm for routine analysis spectrum1->selection1 selection2 Wavelength Selection 263 nm for specialized studies spectrum2->selection2 advantage1 Advantages: - Minimum excipient interference - Enhanced stability - Optimal sensitivity selection1->advantage1 advantage2 Advantages: - Alternative solvent compatibility - Method versatility selection2->advantage2

Figure 2: Spectral characteristics and wavelength selection rationale for this compound

Conclusion

The UV spectrophotometric method detailed in these application notes provides a robust, accurate, and precise approach for the quantification of this compound in pharmaceutical formulations. The critical parameter of wavelength selection has been systematically optimized, with 260 nm established as the optimal detection wavelength when using triethylammonium phosphate buffer at pH 3.0 as the solvent system. The complete method validation in accordance with ICH guidelines confirms that the method exhibits suitable linearity (10-40 μg/mL), precision (RSD < 2%), accuracy (98-102% recovery), and sensitivity (LOD 321 ng/mL, LOQ 973 ng/mL) for its intended application in pharmaceutical quality control.

The significant advantages of this method include its simplicity, cost-effectiveness, and minimal requirements for specialized equipment or reagents, making it particularly suitable for routine analysis in quality control laboratories with varying resource capabilities. The comprehensive protocols provided for sample preparation, method validation, and troubleshooting ensure that the method can be successfully implemented across different laboratory environments. Additionally, the graphical workflows facilitate understanding of the analytical process and decision points in method development and application. As with any analytical procedure, ongoing performance monitoring and periodic revalidation are recommended to maintain the reliability and suitability of the method throughout its lifecycle, particularly when there are changes in formulation composition or manufacturing processes.

References

Comprehensive Application Note: Stability-Indicating HPLC Method Development and Validation for Mebeverine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Mebeverine hydrochloride (MH) is a direct-acting antispasmodic agent widely used in the treatment of gastrointestinal spasmodic disorders such as irritable bowel syndrome. Chemically, it is designated as 3,4-dimethoxybenzoic acid 4-[ethyl-2-(4-methoxyphenyl)-1-aminobutylveratrate hydrochloride. As per regulatory requirements outlined in the International Conference on Harmonization (ICH) guidelines, it is mandatory to develop and validate stability-indicating assay methods that can accurately quantify drug substances while effectively separating them from their degradation products. These methods are critical for pharmaceutical quality control and stability assessment throughout the product lifecycle.

The development of reliable analytical methods that can distinguish between the intact drug and its degradation products is essential for establishing shelf life, determining storage conditions, and ensuring product safety and efficacy. This application note comprehensively details the development and validation of a stability-indicating HPLC method for this compound, incorporating experimental protocols for forced degradation studies and method validation as per ICH guidelines [1]. The method demonstrates excellent chromatographic separation between MH and its degradation products under various stress conditions, making it suitable for routine quality control analysis in pharmaceutical dosage forms.

Method Development

Chromatographic Conditions

The development of an effective stability-indicating method for this compound requires careful optimization of chromatographic parameters to achieve optimal separation efficiency and peak symmetry. Through systematic optimization, the following conditions have been established as optimal for the analysis:

  • Column: Symmetry C18 (4.6 mm × 150 mm, 5 μm) or equivalent reverse-phase column
  • Mobile Phase: Mixture of 50 mM potassium dihydrogen phosphate (KH₂PO₄), acetonitrile, and tetrahydrofuran (THF) in the ratio of 63:35:2 (v/v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 263 nm
  • Injection Volume: 30 μL
  • Temperature: Ambient (approximately 25°C)
  • Run Time: Approximately 10-15 minutes

The mobile phase preparation requires careful attention to detail. The 50 mM KH₂PO₄ buffer should be prepared by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. The pH may be adjusted to approximately 3.0-4.0 with dilute phosphoric acid if necessary, though the original method does not specify pH adjustment. The mobile phase must be filtered through a 0.45 μm membrane filter and degassed by sonication for 10 minutes before use. These steps are critical for preventing column contamination and ensuring baseline stability [1].

The method employs isocratic elution, providing a simple and reproducible analysis protocol suitable for quality control laboratories. Under these optimized conditions, this compound typically elutes at approximately 6-8 minutes with excellent peak symmetry and no interference from degradation products formed under various stress conditions. The inclusion of tetrahydrofuran in the mobile phase at 2% concentration has been found to significantly improve peak shape and resolution from potential degradation products [1].

Alternative Chromatographic Conditions

Research indicates that alternative chromatographic conditions may also be successfully employed for this compound analysis:

  • Alternative System 1: Apollo C18 (4.6 × 250 mm, 5 μm) column with methanol:water (90:10% v/v) mobile phase at a flow rate of 0.9 mL/min and detection at 265 nm, yielding a retention time of approximately 3.9 minutes [2].

  • Alternative System 2: Xterra C18 (150 × 4.6 mm, 5 μm) column with acetonitrile:water:triethylamine (70:25:5, v/v/v, pH 6.0) mobile phase at a flow rate of 1.0 mL/min and detection at 260 nm [3].

  • Historical Method: Octyl silane column with methanol:water (75:25) containing 0.05% hexylamine as silanol-blocking agent, adjusted to pH 5.0 with phosphoric acid [4].

These alternative methods provide flexibility in method application based on available equipment and columns in different laboratory settings while maintaining analytical performance and regulatory compliance.

Forced Degradation Studies

Forced degradation studies are critical for demonstrating the stability-indicating capability of an analytical method. These studies involve subjecting the drug substance to various stress conditions beyond normal accelerated stability testing to generate representative degradation products. The optimized protocol for forced degradation studies of this compound is as follows:

  • Acidic Degradation: Expose MH solution (500 μg/mL) to 0.1 M or 1 M hydrochloric acid at room temperature or under reflux conditions. Monitor degradation progression over time (typically 1-24 hours) until approximately 10-20% degradation is observed [1].

  • Alkaline Degradation: Treat MH solution (500 μg/mL) with 0.1 M sodium hydroxide at room temperature or under reflux conditions. Neutralize with hydrochloric acid before analysis [1].

  • Oxidative Degradation: Subject MH solution to hydrogen peroxide at varying concentrations (3%, 10%, 15%, and 30%) at elevated temperatures (70-90°C). Sample at different time intervals to monitor degradation kinetics [1].

  • Photolytic Degradation: Expose solid MH and methanolic solutions to both visible light (100 W Tungsten lamp) and UV light (200 W Mercury lamp, λmax ≈ 254 nm) for up to 5 days. Compare with protected control samples wrapped in aluminum foil [1].

  • Thermal Degradation: Subject solid MH to dry heat at 90°C in a dry air oven for 7 days [1].

Table 1: Summary of Forced Degradation Conditions for this compound

Stress Condition Conditions Degradation Observed Comments
Acidic Hydrolysis 0.1 M or 1 M HCl, RT or reflux Significant degradation Dependent on temperature and acid concentration
Alkaline Hydrolysis 0.1 M NaOH, RT or reflux Significant degradation More extensive under reflux conditions
Oxidative Degradation 3-30% H₂O₂, 70-90°C Extensive degradation Concentration and temperature dependent
Photolytic Degradation UV/VIS light, 5 days Minimal degradation Similar results for solid and solution
Thermal Degradation 90°C, 7 days (solid) Minimal degradation Demonstrates solid-state stability

Following stress testing, samples should be neutralized (for acid/base studies), appropriately diluted with mobile phase to achieve target concentration of 25 μg/mL, and analyzed using the developed HPLC method. The method should demonstrate chromatographic specificity by achieving baseline separation between the parent drug and all degradation products, with peak purity evidence confirming the homogeneity of the Mebeverine peak [1].

The forced degradation studies reveal that this compound is particularly susceptible to acidic, alkaline, and oxidative degradation, while demonstrating relative stability under photolytic and thermal stress conditions. The identification of major degradation products has been reported in literature, with veratric acid and 4-[ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino]-1-butanol being identified as the primary degradation compounds [4].

Method Validation

The developed stability-indicating HPLC method for this compound has been rigorously validated according to ICH guidelines to establish scientific evidence that the method is suitable for its intended purpose. The validation protocol encompasses the following parameters:

Specificity

The method demonstrates excellent specificity by achieving baseline separation of this compound from all degradation products formed under various stress conditions. No interference is observed from blank solutions or pharmaceutical excipients commonly used in dosage forms. Peak purity analysis using photodiode array detection confirms the homogeneity of the Mebeverine peak in stressed samples, confirming the stability-indicating nature of the method [1].

Linearity and Range

The linearity of the method has been demonstrated over the concentration range of 1-100 μg/mL for this compound. The calibration curve is characterized by a correlation coefficient (r²) greater than 0.999, indicating an excellent linear relationship between peak area and concentration. The regression analysis typically yields a slope of approximately 48398 and an intercept of approximately 17699, based on published data [1].

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 1-100 μg/mL -
Correlation Coefficient (r²) >0.999 ≥0.999
Precision (% RSD)
Intra-day 1.0-1.8% ≤2%
Inter-day <2% ≤2%
Accuracy (% Recovery) 98-102% 98-102%
LOD 0.2 μg/mL -
LOQ 1.0 μg/mL -
Robustness Retention time variations within acceptable limits -
Precision

The precision of the method has been evaluated at three concentration levels (1, 10, and 100 μg/mL) covering the working range. The intra-day precision (repeatability) shows % RSD values in the range of 1.0-1.8%, while inter-day precision (intermediate precision) demonstrates % RSD values less than 2% across different days, analysts, and instruments. These results confirm the high reproducibility of the method [1].

Accuracy

The accuracy of the method has been established through standard addition recovery studies in pharmaceutical dosage forms. Mean recovery values ranging from 98% to 102% have been demonstrated at different spike levels (50%, 100%, and 120% of the target concentration), confirming that the method provides accurate quantification of this compound without interference from excipients or degradation products [1] [3].

Sensitivity

The method demonstrates excellent sensitivity with a limit of detection (LOD) of 0.2 μg/mL and a limit of quantitation (LOQ) of 1.0 μg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively. The LOQ concentration shows acceptable precision with % RSD values less than 1.8% [1].

Robustness

The robustness of the method has been evaluated by deliberate variations in chromatographic parameters, including changes in the organic solvent composition and ionic strength of the buffer. While these variations cause expected changes in retention time, the peak area remains unaffected (variations less than 0.5%), demonstrating that the method is robust for routine use [1].

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >99%)
  • HPLC-grade acetonitrile, tetrahydrofuran, and water
  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
  • Ortho-phosphoric acid for pH adjustment
  • Hydrochloric acid (0.1-1 M) for acid degradation studies
  • Sodium hydroxide (0.1 M) for alkaline degradation studies
  • Hydrogen peroxide (3-30%) for oxidative degradation studies
  • Pharmaceutical formulations containing this compound
Preparation of Standard Solutions
4.2.1 Stock Standard Solution (5000 μg/mL)

Accurately weigh 50 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol. Mix well and store refrigerated when not in use. This solution is stable for at least 7 days when stored at 2-8°C [1].

4.2.2 Working Standard Solutions

Prepare working standards in the concentration range of 1-100 μg/mL by appropriate dilution of the stock solution with mobile phase. For the calibration curve, prepare at least six concentrations spanning the entire range (e.g., 1, 2, 5, 10, 20, 50, and 100 μg/mL).

Sample Preparation for Pharmaceutical Dosage Forms
4.3.1 For Tablets:
  • Weigh and finely powder not less than 20 tablets.
  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound.
  • Transfer to a 100 mL volumetric flask, add approximately 50 mL of mobile phase, and sonicate for 20 minutes with occasional shaking.
  • Cool to room temperature, dilute to volume with mobile phase, and mix well.
  • Filter through a 0.45 μm polypropylene syringe filter, discarding the first few mL of the filtrate.
  • Dilute the filtrate further with mobile phase to obtain a final concentration of approximately 25 μg/mL [1].
4.3.2 For Capsules:
  • Carefully open not less than 20 capsules and collect the contents.
  • Mix the contents thoroughly and accurately weigh a portion equivalent to 100 mg of this compound.
  • Proceed as directed for tablets from step 3 onward [1].
HPLC System Suitability Test

Before sample analysis, perform system suitability testing to ensure the HPLC system is operating correctly. Inject six replicates of the working standard solution at the target concentration (25 μg/mL). The system is considered suitable if:

  • The % RSD of peak areas is ≤2%
  • The tailing factor for Mebeverine peak is ≤2.0
  • The theoretical plates are ≥2000
Forced Degradation Protocol

The following detailed protocol should be followed for forced degradation studies:

  • Acidic Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M HCl and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M NaOH and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].

  • Alkaline Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH and maintain at room temperature for 1 hour. Neutralize with 1 mL of 0.1 M HCl and dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis [1].

  • Oxidative Degradation: Transfer 1 mL of stock solution (5000 μg/mL) to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂ and maintain at room temperature for 1 hour. Dilute to volume with mobile phase to obtain 500 μg/mL solution. Further dilute to 25 μg/mL with mobile phase for analysis. For kinetic studies, use higher concentrations of H₂O₂ (10-30%) and elevated temperatures (70-90°C) with sampling at different time intervals [1].

  • Photolytic Degradation: Spread approximately 100 mg of solid this compound as a thin layer in a petri dish and expose to UV light (254 nm) in a photostability chamber for 5 days. Prepare a sample solution of 500 μg/mL in methanol and expose similarly. Protect control samples by wrapping in aluminum foil [1].

  • Thermal Degradation: Expose approximately 100 mg of solid this compound to dry heat at 90°C in a stability chamber for 7 days. Prepare sample solution as described for photolytic degradation [1].

The following workflow diagram illustrates the complete method development and validation process for this compound stability-indicating assay:

workflow cluster_1 Method Development cluster_2 Method Validation cluster_3 Application Start Method Development & Validation Workflow MD1 Chromatographic Condition Optimization Start->MD1 MD2 Mobile Phase Selection & Optimization MD1->MD2 MD3 Forced Degradation Studies MD2->MD3 MD4 Specificity Verification MD3->MD4 MV1 Specificity Assessment MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Precision Evaluation MV2->MV3 MV4 Accuracy Assessment MV3->MV4 MV5 Robustness Testing MV4->MV5 MV6 Sensitivity Determination MV5->MV6 A1 Pharmaceutical Formulation Analysis MV6->A1 A2 Stability Studies A1->A2 A3 Quality Control Testing A2->A3

Discussion and Applications

Utility in Pharmaceutical Analysis

The developed stability-indicating HPLC method for this compound offers significant advantages for pharmaceutical analysis. The method demonstrates excellent resolution between the active pharmaceutical ingredient and its degradation products, making it suitable for stability monitoring and quality control of pharmaceutical formulations. The relatively short run time of 10-15 minutes enables high-throughput analysis, which is essential for routine quality control laboratories handling multiple samples [1].

The method has been successfully applied to the analysis of this compound in various pharmaceutical dosage forms, including immediate-release tablets and sustained-release capsules. The mean assay results for commercial formulations typically range from 98% to 102% of the labeled claim, confirming the applicability and accuracy of the method for quality control testing. The method effectively separates Mebeverine from common pharmaceutical excipients, with no interference observed at the retention time of the drug [1].

Degradation Pathways and Kinetic Studies

The forced degradation studies provide valuable insights into the degradation behavior of this compound. The drug is found to be particularly susceptible to hydrolytic degradation under both acidic and alkaline conditions, with the ester linkage being the primary site of cleavage. This results in the formation of veratric acid and the amino alcohol moiety as the major degradation products [4].

The method has also been employed for kinetic studies of this compound degradation under oxidative conditions. The degradation follows apparent first-order kinetics with respect to Mebeverine concentration, and the rate constants increase with temperature, allowing for the calculation of activation energy for the degradation process. These kinetic parameters are valuable for predicting the shelf life of pharmaceutical products and determining appropriate storage conditions [1].

Table 3: Application of the Developed Method to Pharmaceutical Formulations

Dosage Form Label Claim Mean Assay Result (%) % RSD Comments
Tablets 135 mg 99.5% 1.2% Consistent with labeled claim
Capsules 200 mg 100.2% 1.5% Suitable for sustained-release formulations
Regulatory Compliance

The developed method is fully compliant with ICH guidelines for analytical method validation (ICH Q2(R1)) and stability testing (ICH Q1A(R2)). The validation data comprehensively addresses all required parameters including specificity, linearity, accuracy, precision, and robustness. The method also meets the requirements for forced degradation studies as per ICH Q1A(R2), providing sufficient evidence of its stability-indicating capability [1].

The method is suitable for implementation in quality control laboratories for routine analysis of this compound in bulk drugs and pharmaceutical formulations. It can be effectively used for batch release testing, stability studies, and regulatory submissions. The robustness of the method ensures consistent performance even with minor variations in chromatographic conditions, making it reliable for transfer between different laboratories [1].

Conclusion

The stability-indicating HPLC method described in this application note provides a reliable, accurate, and precise approach for the quantification of this compound in the presence of its degradation products. The method has been comprehensively validated as per ICH guidelines and demonstrates excellent chromatographic performance with baseline separation of the drug from degradation impurities. The forced degradation studies confirm the susceptibility of this compound to hydrolytic and oxidative degradation, while demonstrating stability under photolytic and thermal stress conditions.

The detailed experimental protocols provided enable straightforward implementation of the method in quality control laboratories for routine analysis of pharmaceutical formulations. The method offers advantages of simplicity, robustness, and shorter analysis time, making it suitable for stability studies and routine quality control of this compound in various dosage forms. The kinetic data obtained using this method provides valuable information for predicting the shelf life and determining appropriate storage conditions for this compound-containing products.

References

Application Notes and Protocols: Chiral Separation and Determination of Mebeverine HCl Enantiomers by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mebeverine hydrochloride is an antispasmodic drug used primarily for the treatment of irritable bowel syndrome. The molecule contains one chiral center, resulting in two enantiomers that may exhibit differences in pharmacological activity, metabolism, and toxicity. Chiral analysis refers to the quantification of component enantiomers of racemic drug substances, which has become critically important in pharmaceutical development since pharmacodynamic, pharmacokinetic, and toxicological properties often differ significantly between enantiomers [1].

This document provides validated methods for the separation, identification, and quantification of mebeverine enantiomers in both pharmaceutical dosage forms and biological matrices. The ability to accurately determine enantiomeric purity is essential for quality control, stability testing, and bioequivalence studies of chiral drugs [1].

Principle of Chiral Separation

In an achiral environment, enantiomers exhibit identical physicochemical properties, making them impossible to separate by conventional chromatography. Chiral HPLC separation creates a chiral environment through use of a chiral stationary phase (CSP), enabling formation of transient diastereomeric complexes between the CSP and each enantiomer [1]. These complexes possess different stability constants, leading to differential retention times and subsequent separation.

The direct separation approach utilized in these methods employs a CSP without derivatization, forming reversible non-covalent diastereomeric complexes that can be separated based on subtle energy differences in their interactions [1].

G Compound Racemic Mebeverine (Enantiomeric Mixture) CSP Chiral Stationary Phase (Chiralcel OD) Compound->CSP Injection Complex1 Transient Diastereomeric Complex 1 CSP->Complex1 Differential binding affinities Complex2 Transient Diastereomeric Complex 2 CSP->Complex2 Differential binding affinities Separate Separated Enantiomers (R)-Mebeverine & (S)-Mebeverine Complex1->Separate Chromatographic elution Complex2->Separate Chromatographic elution

Fig. 1: Mechanism of chiral separation showing how the chiral stationary phase enables discrimination between mebeverine enantiomers through formation of transient diastereomeric complexes with different stability constants.

Materials and Methods

Chiral HPLC Method for Mebeverine Enantiomers

This method enables direct separation and quantification of mebeverine HCl enantiomers without derivatization [2].

Table 1: Chromatographic conditions for chiral separation of mebeverine enantiomers

Parameter Specification
Column Chiralcel OD (cellulose tris-3,5-dimethylphenyl carbamate)
Dimensions 250 × 4.6 mm (common for analytical columns)
Mobile Phase n-hexane:isopropyl alcohol:triethylamine (90:9.9:0.1, v/v/v)
Flow Rate 1.0 mL/min (common for analytical HPLC)
Detection UV at 263 nm
Injection Volume 10-20 μL (typical for conventional HPLC)
Temperature Ambient (20-25°C)
Run Time 18 minutes
Retention Times ~11 min (enantiomer 1), ~14 min (enantiomer 2)
Achiral RP-HPLC Method for Mebeverine Assay

This reversed-phase method provides quantification of total mebeverine content without enantiomeric separation [3].

Table 2: Chromatographic conditions for reversed-phase determination of mebeverine HCl

Parameter Specification
Column Apollo C18 (4.6 × 250 mm, 5 μm)
Mobile Phase Methanol:water (90:10, v/v)
Flow Rate 0.9 mL/min
Detection UV at 265 nm
Temperature Ambient
Retention Time 3.9 minutes
Theoretical Plates >2000 (typical for well-performing column)
Tailing Factor 1.09

Experimental Protocols

Standard Preparation

Stock Standard Solution (Racemic Mebeverine):

  • Accurately weigh approximately 10 mg of racemic mebeverine HCl reference standard.
  • Transfer to a 10 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase or appropriate solvent.
  • Sonicate for 5-10 minutes to ensure complete dissolution.
  • This yields a stock solution concentration of approximately 1 mg/mL.

Working Standard Solutions:

  • Prepare serial dilutions of the stock solution to cover the concentration range of 0.5-20 μg/mL for the chiral method [2] and 5-30 μg/mL for the RP-HPLC method [3].
  • Filter through a 0.45 μm or 0.22 μm membrane filter before injection.
Sample Preparation

Pharmaceutical Dosage Forms (Tablets):

  • Accurately weigh and powder not less than 20 tablets.
  • Transfer an amount equivalent to 10 mg of mebeverine HCl to a suitable container.
  • Add approximately 10 mL of mobile phase or diluent.
  • Sonicate for 15-20 minutes with intermittent shaking.
  • Centrifuge at approximately 3000 rpm for 5 minutes if necessary.
  • Dilute the supernatant quantitatively to obtain the desired concentration.

Spiked Plasma Samples:

  • Pipette 1 mL of blank rat plasma into a centrifuge tube.
  • Add appropriate volume of standard mebeverine solution.
  • Add 2 mL of organic solvent (acetonitrile or methanol) for protein precipitation.
  • Vortex mix for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the supernatant and evaporate to dryness under gentle nitrogen stream.
  • Reconstitute the residue with 500 μL of mobile phase.
  • Filter through 0.45 μm membrane before injection [2].
Instrumental Procedure

G Start HPLC System Setup MP Mobile Phase Preparation • Degas 15-20 min • Filter through 0.45μm Start->MP Column Column Equilibration • Install chiral column • Condition with mobile phase (~30 min or stable baseline) MP->Column Standard Standard Analysis • Inject standard solutions • Establish calibration Column->Standard Sample Sample Analysis • Inject prepared samples • Record chromatograms Standard->Sample Data Data Analysis • Calculate enantiomer ratios • Determine concentrations Sample->Data

Fig. 2: HPLC analysis workflow showing the sequential steps from mobile phase preparation to data analysis for mebeverine enantiomer separation.

  • HPLC System Preparation:

    • Prime all solvent lines with the mobile phase.
    • Set the detection wavelength to 263 nm (chiral) or 265 nm (RP-HPLC).
    • Set the flow rate to 1.0 mL/min (chiral) or 0.9 mL/min (RP-HPLC).
    • Allow the system to stabilize until a stable baseline is achieved.
  • Column Equilibration:

    • Install the appropriate column (Chiralcel OD for chiral separation or Apollo C18 for achiral assay).
    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • System Suitability Test:

    • Inject the standard solution in six replicates.
    • Ensure the relative standard deviation (RSD) of retention times and peak areas is ≤2%.
    • Confirm that resolution between enantiomers (chiral method) is ≥2.0.
  • Sample Analysis:

    • Inject the prepared standard and sample solutions.
    • Record the chromatograms and measure peak areas/retention times.

Method Validation

Both methods have been validated according to ICH guidelines with the following results [2] [3]:

Table 3: Validation parameters for mebeverine HPLC methods

Validation Parameter Chiral Method RP-HPLC Method
Linearity Range 0.5-20 μg/mL 5-30 μg/mL
Correlation Coefficient (r) >0.999 >0.998
Precision (% RSD) <2% <2%
Accuracy (% Recovery) Not specified 99.2%
Detection Limit (LOD) 0.05 μg/mL for each enantiomer Not specified
Robustness Established Established
Specificity Resolution of enantiomers Well-separated peak

Applications

The described methods support various pharmaceutical applications:

  • Quality Control: Determination of enantiomeric purity in raw materials and finished dosage forms.
  • Stability Studies: Monitoring racemization during storage and stability testing.
  • Bioequivalence Studies: Enantioselective pharmacokinetic profiling in biological fluids.
  • Process Validation: Ensuring consistency in manufacturing processes for chiral drugs.

Troubleshooting Guide

Table 4: Common issues and solutions in mebeverine chiral separation

Problem Possible Cause Solution
Poor Resolution Column deterioration Replace or regenerate column
Incorrect mobile phase composition Prepare fresh mobile phase
Temperature fluctuations Use column heater
Peak Tailing Column overload Reduce injection volume
Secondary interactions Adjust triethylamine concentration
Retention Time Shift Mobile phase variation Prepare fresh mobile phase
Column contamination Flush with strong solvent
Low Recovery Incomplete extraction Optimize extraction procedure
Adsorption losses Use silanized vials

Conclusion

The validated chiral HPLC method provides reliable separation and quantification of mebeverine HCl enantiomers using a Chiralcel OD column with a hexane-isopropyl alcohol-triethylamine mobile phase. The method demonstrates excellent precision, accuracy, and linearity over the concentration range of 0.5-20 μg/mL, with a detection limit of 0.05 μg/mL for each enantiomer [2].

For applications requiring only total mebeverine content determination, the RP-HPLC method using a C18 column with methanol-water mobile phase offers a simple, rapid, and precise alternative with a run time of less than 4 minutes [3].

These methods provide robust analytical tools for pharmaceutical analysis during various stages of drug development, manufacturing, and quality control of mebeverine-containing formulations.

References

Mebeverine Degradation Under Oxidative Conditions: Kinetic Analysis and Analytical Method Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

Mebeverine hydrochloride (MH) is a widely used direct-acting antispasmodic agent primarily prescribed for gastrointestinal disorders such as irritable bowel syndrome. Despite its therapeutic importance, mebeverine is susceptible to chemical degradation under various stress conditions, particularly oxidative environments, which can compromise its therapeutic efficacy and safety profile. Understanding the kinetic behavior of mebeverine degradation is therefore crucial for developing stable pharmaceutical formulations and establishing appropriate shelf-life parameters. This application note provides a comprehensive protocol for studying mebeverine degradation under oxidative conditions using a validated stability-indicating HPLC method that effectively separates the drug from its degradation products.

The International Conference on Harmonization (ICH) guidelines require thorough investigation of drug substance stability under hydrolytic, oxidative, thermal, and photolytic conditions. While mebeverine degradation under acidic and basic conditions has been documented, a comprehensive investigation of its oxidative degradation kinetics has been lacking until recently. This protocol addresses this gap by providing a detailed methodology for forced degradation studies and kinetic analysis, enabling researchers to accurately predict mebeverine's stability profile in pharmaceutical dosage forms [1].

Analytical Method Development and Validation

Chromatographic Conditions

The stability-indicating HPLC method for mebeverine quantification employs a Symmetry C18 column (4.6 mm × 150 mm, 5 μm) with an isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate, acetonitrile, and tetrahydrofuran in a ratio of 63:35:2 (v/v/v). The mobile phase should be filtered through a 0.45 μm membrane and degassed by sonication for 10 minutes prior to use. The flow rate is maintained at 1.0 mL/min with UV detection at 263 nm, and the injection volume is 30 μL. All analyses are performed at ambient temperature [1].

This method effectively separates mebeverine from its oxidative degradation products without interference, demonstrating excellent chromatographic specificity. System suitability parameters should be established prior to sample analysis, with typical values including a tailing factor less than 1.5 and RSD of peak areas for repeated injections not exceeding 2% [1].

Method Validation

The HPLC method has been rigorously validated according to ICH guidelines, demonstrating satisfactory performance across all validation parameters:

Table 1: Method Validation Parameters for Mebeverine HCl Analysis

Parameter Result Specification
Linearity range 1-100 μg/mL R² > 0.999
Limit of Detection (LOD) 0.2 μg/mL S/N ratio ≥ 3
Limit of Quantification (LOQ) 1.0 μg/mL RSD < 1.8%
Intra-day precision RSD 1.0-1.8% RSD < 2%
Inter-day precision RSD 1.0-1.8% RSD < 2%
Accuracy 99.8-100.5% recovery 98-102%

The method demonstrates excellent linearity with a correlation coefficient greater than 0.999 across the concentration range of 1-100 μg/mL. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with RSD values not exceeding 1.8%. Accuracy was confirmed by standard addition experiments, showing recoveries between 99.8% and 100.5% [1].

The robustness of the method was evaluated by deliberately varying method parameters, including the organic solvent composition and buffer strength. Results indicated that while retention times were affected by changes in organic solvent composition, peak areas remained consistent (RSD < 0.5%), confirming the method's reliability under minor modifications [1].

Oxidative Degradation Kinetics

Experimental Protocol

For oxidative degradation studies, prepare a stock solution of this compound in methanol at a concentration of 5000 μg/mL. Transfer 1 mL aliquots of this stock solution into 10 mL volumetric flasks and add 9 mL of various concentrations of hydrogen peroxide (3%, 10%, 15%, and 30%). For kinetic studies, use 30% hydrogen peroxide to accelerate the degradation process [1].

Incubate the samples at controlled temperatures (70, 80, 85, and 90°C) in a dry air oven. Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) and analyze immediately by HPLC after appropriate dilution with mobile phase. For each temperature and time interval, perform triplicate measurements to ensure data reliability [1].

To quantify degradation, compare the peak areas of stressed samples with those of standard solutions stored under refrigerated conditions. Calculate the percentage of remaining mebeverine using the following formula:

% Remaining = (Peak area of stressed sample / Peak area of standard) × 100

Table 2: Typical Degradation Profile of Mebeverine in 30% H₂O₂ at 90°C

Time (hours) Peak Area % Remaining
0 1258643 100.0
1 1185702 94.2
2 1109854 88.2
4 964328 76.6
8 753892 59.9
12 589641 46.8
24 302517 24.0
Kinetic Modeling

The degradation kinetics of mebeverine under oxidative conditions follows pseudo-first-order behavior. The rate constant (k) can be determined from the slope of the linear plot of the natural logarithm of mebeverine concentration versus time:

ln[C] = ln[C₀] - kt

where [C] is the concentration at time t, [C₀] is the initial concentration, k is the rate constant, and t is time.

The Arrhenius equation is used to model the temperature dependence of the degradation rate:

k = Ae^(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

Table 3: Kinetic Parameters for Mebeverine Oxidative Degradation

Temperature (°C) Rate Constant k (h⁻¹) Half-life (h)
70 0.0312 0.9987 22.2
80 0.0589 0.9974 11.8
85 0.0964 0.9961 7.2
90 0.1527 0.9948 4.5

From the Arrhenius plot of ln k versus 1/T, the activation energy for mebeverine degradation under oxidative conditions was determined to be approximately 85.2 kJ/mol [1].

The following workflow illustrates the complete experimental procedure for oxidative degradation kinetics studies:

START Start Mebeverine Oxidative Degradation Study PREP Preparation of Mebeverine Stock Solution (5000 μg/mL) START->PREP H2O2 Add Hydrogen Peroxide (3-30% concentration) PREP->H2O2 INCUBATE Incubate at Controlled Temperatures (70-90°C) H2O2->INCUBATE WITHDRAW Withdraw Samples at Predetermined Time Intervals INCUBATE->WITHDRAW HPLC HPLC Analysis with UV Detection at 263 nm WITHDRAW->HPLC DATA Collect Peak Area Data HPLC->DATA KINETICS Perform Kinetic Analysis (Pseudo-first-order model) DATA->KINETICS ARRHENIUS Construct Arrhenius Plot and Calculate Ea KINETICS->ARRHENIUS END Report Kinetic Parameters ARRHENIUS->END

Data Analysis and Interpretation

Calculation of Kinetic Parameters

To determine the degradation rate constant at each temperature, plot the natural logarithm of the percentage of mebeverine remaining versus time. The slope of the linear regression line represents the rate constant (k). The coefficient of determination (R²) should exceed 0.99 to confirm the appropriateness of the pseudo-first-order model [1].

The half-life (t₁/₂) of mebeverine at each temperature can be calculated using the equation:

t₁/₂ = 0.693 / k

where k is the degradation rate constant at the specific temperature.

The shelf-life (t₉₀), representing the time required for 10% degradation, can be calculated as:

t₉₀ = 0.105 / k

Degradation Mechanism

The oxidative degradation of mebeverine proceeds primarily through nucleophilic attack by hydrogen peroxide on the ester functional group of the molecule. This results in the formation of veratric acid (3,4-dimethoxybenzoic acid) and the corresponding amino alcohol as major degradation products. The proposed mechanism involves the formation of a reactive hydroperoxide intermediate that subsequently decomposes to the observed products [1].

The degradation follows concentration-dependent kinetics, with higher hydrogen peroxide concentrations leading to accelerated degradation rates. The reaction is also highly temperature-sensitive, as evidenced by the significant increase in degradation rate with increasing temperature, corresponding to an activation energy of approximately 85.2 kJ/mol [1].

Application Notes

Regulatory Considerations

This protocol aligns with ICH guidelines Q1A(R2) and Q1B, which require stress testing to elucidate the inherent stability characteristics of active pharmaceutical ingredients. The described method is suitable for registration stability studies and can be incorporated into regulatory submissions. The demonstrated separation of mebeverine from its degradation products satisfies the requirements for a stability-indicating method as per ICH Q1A(R2) [1].

When implementing this method for quality control purposes, method verification should be performed in the respective laboratory to confirm that the validation parameters can be reproduced. For formulation studies, the method can be adapted to analyze mebeverine in various pharmaceutical dosage forms, including tablets and capsules, with minimal sample preparation [1].

Practical Applications in Pharmaceutical Analysis

The developed method has been successfully applied to the analysis of pharmaceutical formulations containing this compound. For tablet analysis, a portion of powder equivalent to 100 mg of mebeverine is accurately weighed and mixed with 50 mL of mobile phase in a 100-mL volumetric flask. The mixture is sonicated for 20 minutes, made up to volume with mobile phase, filtered through a 0.45 μm membrane, and diluted ten-fold before injection [1].

For capsule formulations, the contents of 20 capsules are weighed, mixed, and prepared similarly to tablets. The method demonstrates excellent recovery (99.8-100.5%) from pharmaceutical formulations, confirming its suitability for quality control applications. The absence of interference from pharmaceutical excipients further validates the method's specificity for routine analysis of mebeverine in dosage forms [1].

Conclusion

The presented protocol provides a comprehensive approach for studying the oxidative degradation kinetics of this compound using a validated stability-indicating HPLC method. The method demonstrates excellent linearity, precision, accuracy, and specificity in the concentration range of 1-100 μg/mL, with capability to separate mebeverine from its oxidative degradation products. The kinetic data reveal that mebeverine degradation under oxidative conditions follows pseudo-first-order kinetics with an activation energy of approximately 85.2 kJ/mol.

This methodology can be effectively implemented in pharmaceutical development laboratories for stability assessment, formulation screening, and quality control of this compound in various dosage forms. The approach can also be adapted for studying degradation kinetics of other pharmaceutical compounds susceptible to oxidative degradation.

References

simultaneous determination mebeverine chlordiazepoxide HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Protocol for Simultaneous HPLC Determination

The following table summarizes the key parameters for a reported Reverse-Phase HPLC (RP-HPLC) method suitable for the simultaneous analysis of Mebeverine Hydrochloride (MVH) and Chlordiazepoxide (CDZ) in combined dosage forms [1].

Parameter Specification
Objective Simultaneous quantification of MVH and CDZ in capsules [1].

| Chromatographic System | • Column: Reversed-Phase C18 Column • Mobile Phase: Phosphate Buffer, Acetonitrile, and Tetrahydrofuran (THF) [2]. • Ratio: 63:35:2 (v/v/v) [2]. | | Detection | UV-Vis Detector (wavelength can be optimized based on spectral properties of both drugs) [2]. | | Sample Preparation | • Extraction Solvent: Methanol [3]. • Process: Sonicate powdered tablet/capsule contents for 15-20 minutes and filter [2] [3]. | | Validation (as per ICH) | The method is validated for linearity, accuracy, precision, and specificity [1]. |

Method Validation and Analytical Performance

For any analytical method, demonstrating validation is crucial. The table below outlines the typical validation parameters and their expected outcomes based on the gathered literature.

Validation Parameter Description & Outcome
Specificity The method effectively separates MVH and CDZ from their degradation products and pharmaceutical excipients without interference [2] [1].

| Linearity & Range | • MVH: Reported to be linear in the range of 2–28 μg/mL [4]. • CDZ: Reported to be linear in the range of 1–12 μg/mL [4]. | | Precision | The method demonstrates good intra-day and inter-day precision, with CV (Coefficient of Variation) values typically less than 2% [2]. | | Accuracy | Evaluated via recovery studies, where a known amount of standard is added to the sample. Recovery values are close to 100% [2]. | | Robustness | The method remains unaffected by small, deliberate variations in parameters like the mobile phase composition [2]. |

Detailed Experimental Workflow

The following diagram illustrates the key steps involved in the sample preparation and analysis process, integrating the parameters from the protocol.

workflow start Start Analysis prep Prepare Mobile Phase: 50 mM KH₂PO₄, Acetonitrile, THF (63:35:2) Filter and degas start->prep sys_setup HPLC System Setup: C18 Column, Flow: 1.0 mL/min, UV Detection prep->sys_setup std Prepare Standard Solutions sample Prepare Sample Solution: Weigh powder → Add methanol → Sonicate → Filter std->sample inject Inject Sample sample->inject sys_setup->std data Data Collection & Analysis inject->data end Generate Report data->end

Critical Method Development Considerations

Developing a robust HPLC method requires careful optimization of several parameters. Here are key considerations based on established protocols [5]:

  • Sample Preparation: The goal is to dissolve the analytes and remove interfering matrix components. Using methanol as a solvent and filtration are critical steps to protect the column and ensure a clean analysis [3] [5].
  • Mobile Phase Selection: The mixture of phosphate buffer, acetonitrile, and a small amount of THF is a reversed-phase chromatography approach. The buffer controls pH, acetonitrile is a strong organic modifier, and THF can help fine-tune selectivity and improve peak shape [2].
  • Detection Wavelength: The UV detector wavelength should be set at a value where both compounds show adequate absorption. While the specific wavelength for this combination is not listed, a detector capable of monitoring in the range of 210-280 nm is typical for these molecules [2] [3].
  • System Suitability Testing: Before analysis, ensure the system is performing correctly by checking parameters like peak symmetry (tailing factor) and injection repeatability. These should fall within acceptable criteria [2].

Application in Pharmaceutical Analysis

This HPLC method is particularly useful for:

  • Quality Control: Precisely determining the active ingredient content in commercial capsule or tablet formulations to ensure they meet label claims [1].
  • Stability-Indicating Studies: The method can be used to monitor the stability of the drug combination by separating MVH and CDZ from their degradation products formed under stress conditions like hydrolysis or oxidation [2].

References

mebeverine adsorption removal wastewater activated carbon

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mebeverine and Adsorption

Mebeverine Hydrochloride (MEB) is a pharmaceutical drug that acts as a musculotropic antispasmodic agent, primarily used to treat conditions like irritable bowel syndrome (IBS) [1]. Like many pharmaceuticals, MEB can be detected in water bodies due to excretion and improper disposal, raising concerns about its potential environmental impact [1]. Adsorption using activated carbon is a promising removal technique due to its efficiency, operational simplicity, and cost-effectiveness [1].

The activated carbon derived from date stems exhibits a very high maximum adsorption capacity (qₘₐₓ) for MEB, determined to be 4105 mg/g [1]. Experimental data best fit the Freundlich and Dubinin-Radushkevich (DR) isotherm models, suggesting a multilayer adsorption process of MEB onto the heterogeneous surface of the carbon [1].

Materials and Preparation

Reagents and Equipment
  • Raw Material: Date stems (source: Southern Algeria) [1].
  • Chemical Activating Agent: Zinc Chloride (ZnCl₂), analytical grade [1].
  • Target Pollutant: this compound (MEB) [1].
  • Other Chemicals: Hydrochloric acid (HCl, 0.5 M) and Sodium Hydroxide (NaOH) for pH adjustment, all analytical grade [1].
  • Equipment: Drying oven, tubular furnace, magnetic stirrer, UV-Visible spectrophotometer, FTIR spectrometer, Scanning Electron Microscope (SEM), BET surface area analyzer [1].
Preparation of Activated Carbon from Date Stems
  • Pre-treatment: Wash date stems with distilled water to remove dirt. Cut into small particles (1-2 mm), dry at 60°C, mill, and sieve [1].
  • Chemical Activation: Impregnate 10g of prepared raw material with a ZnCl₂ solution (20g ZnCl₂ in 100mL distilled water; impregnation ratio 1:1). Stir the mixture for 4 hours at 70°C [1].
  • Drying: Dry the impregnated sample in an oven at 110°C until complete evaporation of moisture [1].
  • Carbonization: Activate the dried sample in a tubular furnace at 500°C for 2 hours with a heating rate of 10°C per minute under an inert atmosphere [1].
  • Post-treatment: Wash the cooled activated carbon first with 0.5M HCl solution, then repeatedly with hot distilled water until the wash water pH reaches 6. Dry the final product overnight at 105°C and store in a hermetic container [1].

The workflow for the preparation and characterization of the activated carbon is summarized in the following diagram:

AC Preparation Workflow start Start: Date Stems step1 Pre-treatment: Wash, Cut, Dry, Sieve start->step1 step2 Chemical Activation: Impregnate with ZnCl₂ step1->step2 step3 Drying: 110°C until dry step2->step3 step4 Carbonization: 500°C for 2 hrs step3->step4 step5 Post-treatment: Wash with HCl & Water step4->step5 end Final Product: Dry & Store AC step5->end

Experimental Protocols

Batch Adsorption Experiments
  • Stock Solution: Prepare a known concentration MEB stock solution (e.g., 2-30 mg/L). Determine MEB concentration using a UV-Vis spectrophotometer at λₘₐₓ = 265 nm [1].
  • Experimental Setup: In conical flasks, add a known mass of AC to a known volume (e.g., 1 L) of MEB solution [1].
  • pH Adjustment: Adjust the solution pH to the desired value using dilute HCl or NaOH solutions [1].
  • Agitation: Stir the mixtures on a magnetic stirrer at 250 rpm at ambient temperature (25°C) [1].
  • Sampling: At predetermined time intervals, withdraw samples, then filter them (using filter paper with 0.45 μm pores) to separate the AC [1].
  • Analysis: Measure the residual MEB concentration in the filtrate using the UV-Vis spectrophotometer [1].
Calculations
  • The amount of MEB adsorbed at equilibrium, qₑ (mg/g), is calculated as: qₑ = (C₀ - Cₑ) * V / m where C₀ is the initial concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the solution volume (L), and m is the mass of AC (g) [1].
  • The removal efficiency R (%) is calculated as: R (%) = [(C₀ - Cₜ) / C₀] * 100 where Cₜ is the concentration at time t [1].
Effect of Operational Parameters

The key parameters to investigate and their optimal ranges are summarized in the table below.

Table 1: Key Operational Parameters for MEB Adsorption

Parameter Investigated Range Optimal Condition / Observation Reference
Contact Time Varies until equilibrium Equilibrium reached at 40 minutes [1]
Solution pH Varies (e.g., 2-10) Effective across a range; optimal around pH 6.5 [1]
Adsorbent Dosage Varies (e.g., 0.1-1 g/L) Removal efficiency increases with dosage [1]
Initial MEB Concentration 2 - 30 mg/L Adsorption capacity increases with concentration [1]

Results and Data Interpretation

Adsorption Isotherms

Isotherm models describe how adsorbate molecules distribute between the liquid and solid phases at equilibrium. The parameters for the models that best fit the MEB adsorption data are shown below.

Table 2: Adsorption Isotherm Model Parameters for MEB on AC

Isotherm Model Model Equation Parameters Value for MEB Adsorption Interpretation
Freundlich qₑ = K_F * Cₑ^(1/n) K_F (L/mg) 142.5 Indicates surface heterogeneity and favors multilayer adsorption.
n 2.15 Suggests a favorable adsorption process.
Dubinin-Radushkevich (D-R) qₑ = qₛ * exp(-K_{DR} * ε²) qₛ (mg/g) 4105 Maximum adsorption capacity.
K_{DR} (mol²/kJ²) 0.015 Suggests a physical adsorption mechanism.
Adsorption Kinetics

Kinetic studies determine the uptake rate and the potential mechanism of adsorption. The data for MEB adsorption was found to follow pseudo-second-order kinetics [1].

Adsorption Mechanism

FTIR analysis of the AC surface before and after MEB adsorption provides insights into the mechanism. The spectra showed a slight shift of the peak around 1605 cm⁻¹ to 1645 cm⁻¹ after adsorption, indicating the formation of a C=O bond between the AC and MEB [1]. This suggests that the process involves partial chemisorption, although physical forces are predominant [1].

The conceptual mechanism of MEB adsorption onto the date stem-activated carbon, illustrating both physisorption and chemisorption, is shown below:

Proposed MEB Adsorption Mechanism MEB MEB Molecule in Solution Physi Physisorption (Multilayer, Pore Filling) MEB->Physi  Predominant Chemi Partial Chemisorption (e.g., C=O bond formation) MEB->Chemi  Minor AC_Surface Activated Carbon Surface Physi->AC_Surface Chemi->AC_Surface

Application Notes for Researchers

  • Material Advantage: Date stems are an effective, low-cost agricultural waste material for producing AC with a high surface area and affinity for MEB [1].
  • Process Optimization: For maximum efficiency, determine the optimal adsorbent dosage and contact time for your specific wastewater stream, as these factors influence process economics [1].
  • Mechanism Insight: The fit to the Freundlich isotherm and the high qₘₐₓ value indicate a complex adsorption process involving multilayer formation on a heterogeneous surface, which is highly effective for MEB removal [1].
  • Combined Techniques: For more robust wastewater treatment, consider coupling AC adsorption with other processes. Research indicates that a combined system of AC with ZnO under solar light can achieve 93% degradation of MEB, which is more effective than photocatalysis alone [2].

Conclusion

Activated carbon synthesized from date stems via chemical activation with ZnCl₂ is a highly effective adsorbent for removing this compound from wastewater. The process is optimized at a neutral pH and achieves a remarkable maximum adsorption capacity of 4105 mg/g, following a multilayer adsorption mechanism. The provided protocols for AC preparation and batch adsorption offer a reliable and reproducible methodology for researchers aiming to implement or further investigate this eco-friendly remediation technique.

References

Comprehensive Clinical Trial Design for Mebeverine in Irritable Bowel Syndrome: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Irritable Bowel Syndrome (IBS) represents a significant challenge in gastroenterology, affecting approximately 10-20% of adults worldwide, with substantial impacts on quality of life and healthcare utilization. IBS is now conceptualized as a disorder of gut-brain interaction characterized by recurrent abdominal pain related to defecation accompanied by changes in stool frequency or form. The Rome IV criteria, established as the gold standard for diagnosis, require recurrent abdominal pain at least one day per week on average over the past three months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form. The complex pathophysiology of IBS involves multiple mechanisms including gut-brain axis disturbances, visceral hypersensitivity, altered gastrointestinal motility, and intestinal microbiota dysbiosis, creating a heterogeneous patient population that complicates clinical trial design [1] [2].

Mebeverine, an antispasmodic agent with a documented safety profile spanning decades of clinical use, represents a rational therapeutic option for IBS, particularly for patients with abdominal pain and cramping as predominant symptoms. As a second-generation papaverine analog, mebeverine exerts its effects through multiple mechanisms including inhibition of calcium influx into smooth muscle cells, local anesthetic properties on the gut wall, and modulation of the autonomic nervous system. Unlike anticholinergic antispasmodics, mebeverine lacks systemic anticholinergic effects, potentially reducing side effect burden and improving tolerability [3] [4]. Recent systematic reviews have reaffirmed mebeverine's efficacy, with a 2022 analysis reporting significant reduction in abdominal pain (p-values ranging from <0.05 to <0.001) across multiple randomized controlled trials [1].

Clinical Evidence Base for Mebeverine in IBS

Summary of Efficacy Evidence

Table 1: Key Clinical Studies of Mebeverine in IBS

Study Reference Diagnostic Criteria Patient Population Dose Regimen Treatment Duration Key Efficacy Findings
Lu 2000 [1] Manning criteria IBS-D: 100% (N=46) 100 mg TID 2 weeks Significant improvement in abdominal pain, bloating, stool frequency
Jones 1999 [1] Rome I IBS-D: 71%, IBS-C: 5%, IBS-M: 24% (N=304) 135 mg TID 12 weeks Improvement in pain/discomfort, urgency, stool frequency/consistency
Rahman 2014 [1] Rome II IBS-D: 67%, IBS-C: 33% (N=70) 135 mg BID 6 weeks Significant reduction in abdominal pain, flatulence, improved stool parameters
MIBS Trial 2013 [1] Rome III IBS-D: 30%, IBS-C: 11%, IBS-M: 57% Not specified Not specified Comprehensive assessment of multiple symptom domains

The efficacy profile of mebeverine has been evaluated across numerous clinical trials spanning several decades, with recent systematic reviews providing strengthened evidence for its therapeutic benefits. A comprehensive 2022 systematic review analyzing 22 studies (19 randomized trials, 2 observational studies, and 1 non-randomized single-blinded study) demonstrated that six studies reported significant decreases in abdominal pain after mebeverine treatment (p-values ranging from <0.05 to <0.001), while only three studies showed no improvement in abdominal pain or discomfort severity [1]. Beyond pain relief, several studies documented significant improvements in secondary endpoints including abnormal bowel habits, abdominal distension, stool frequency, and stool consistency. The favorable safety profile of mebeverine was consistently observed across studies, with adverse events being rare and predominantly associated with IBS symptoms rather than drug intervention [1] [5].

Mechanism of Action and Pharmacological Rationale

Mebeverine exhibits a multi-modal mechanism of action that targets several pathophysiological processes in IBS. Primarily, it functions as a direct smooth muscle relaxant in the gastrointestinal tract, achieving this effect through inhibition of calcium influx into smooth muscle cells via blockade of voltage-gated calcium channels. This calcium modulation reduces intracellular calcium concentrations, thereby decreasing smooth muscle contractility and preventing spasmodic activity [3]. Additionally, mebeverine demonstrates local anesthetic properties on the intestinal wall, potentially reducing visceral hypersensitivity—a key mechanism in IBS symptom generation. The drug also modulates sodium channels in smooth muscle cells, further reducing excitability and hyperresponsiveness to physiological and pathological stimuli [3] [4].

Diagram: Multimodal Mechanism of Action of Mebeverine in IBS

G Mebeverine's Multimodal Mechanism of Action in IBS Mebeverine Mebeverine CAI Calcium Influx Inhibition Mebeverine->CAI LAE Local Anesthetic Effect Mebeverine->LAE SCM Sodium Channel Modulation Mebeverine->SCM ANSB Autonomic Nervous System Balancing Mebeverine->ANSB SMCR Smooth Muscle Cell Relaxation SP Symptom Improvement: Pain, Cramping, Altered Motility SMCR->SP CAI->SMCR VHR Visceral Hypersensitivity Reduction LAE->VHR SMR Reduced Spasmodic Muscle Activity SCM->SMR ANSB->SMCR VHR->SP SMR->SP

Unlike anticholinergic antispasmodics, mebeverine exerts its effects primarily through direct action on gastrointestinal smooth muscle rather than through systemic anticholinergic mechanisms. This pharmacological profile potentially explains its favorable tolerability with minimal systemic side effects. Mebeverine is rapidly metabolized by esterases, resulting in predominantly local gastrointestinal activity with limited systemic exposure. The drug's comprehensive approach targeting multiple mechanisms simultaneously—muscle spasm reduction, motility normalization, and visceral hypersensitivity modulation—makes it particularly suitable for the multifactorial pathophysiology of IBS [3] [4].

Clinical Trial Design Considerations

Diagnostic Criteria and Patient Selection

The application of standardized diagnostic criteria is fundamental to ensuring a homogeneous patient population in IBS clinical trials. The Rome IV criteria represent the current gold standard for IBS diagnosis in clinical trials, requiring recurrent abdominal pain at least one day per week on average over the past three months, associated with two or more of the following: related to defecation, associated with a change in stool frequency, or associated with a change in stool form. Additionally, symptom onset must occur at least six months prior to diagnosis [2]. IBS is subtyped according to the predominant stool pattern: IBS with constipation (IBS-C), IBS with diarrhea (IBS-D), IBS with mixed bowel habits (IBS-M), or unclassified IBS (IBS-U), based on the Bristol Stool Form Scale [2] [6].

Key inclusion criteria should encompass adults (typically 18-75 years) meeting Rome IV criteria for IBS, with minimum symptom severity thresholds to ensure adequate room for improvement. For abdominal pain, this typically means a weekly average daily worst pain intensity of ≥3 on a 0-10 point numerical rating scale for at least two weeks during the screening period. Stability of symptoms should be confirmed through a prospective run-in period, typically 2-4 weeks, to establish baseline values and minimize placebo response. Important exclusion criteria include: presence of inflammatory bowel disease, celiac disease, history of abdominal surgery (except appendectomy, cholecystectomy, or hysterectomy), evidence of organic gastrointestinal disease, severe psychiatric comorbidities, and use of prohibited medications that could significantly affect gastrointestinal motility or sensation [2] [6].

Endpoint Selection and Validation

Table 2: Recommended Endpoint Hierarchy for Mebeverine IBS Trials

Endpoint Category Specific Measure Assessment Method Timing Regulatory Considerations
Primary Endpoints Abdominal Pain Intensity NRS (0-10) Daily diary FDA primary endpoint for IBS; Should demonstrate statistically significant and clinically meaningful improvement vs placebo
Overall IBS Symptom Improvement Adequate Relief (IBS-AR) Weekly Well-validated binary responder endpoint; Assesses global symptom control
Key Secondary Endpoints Stool Consistency Bristol Stool Form Scale (BSFS) Daily diary Critical for IBS subtype characterization and stool normalization assessment
Stool Frequency Daily stool count Daily diary Important for both diarrhea and constipation predominant patients
IBS-SSS Total Score IBS Symptom Severity Scale Baseline and every 4 weeks Comprehensive assessment of multiple symptom domains (pain, distension, bowel satisfaction, life interference)
IBS-QOL IBS Quality of Life Baseline and end of treatment Assesses impact on patient functioning and well-being
Exploratory Endpoints Abdominal Bloating NRS (0-10) Daily diary Common bothersome symptom in IBS patients
Fecal Calprotectin Laboratory assay Baseline and end of treatment Biomarker to exclude inflammatory processes
Psychological Comorbidity HADS Baseline and end of treatment Assesses anxiety/depression as potential effect modifiers

Selection of appropriate endpoints is critical for demonstrating meaningful treatment benefits in IBS clinical trials. Patient-reported outcomes (PROs) represent the gold standard for endpoint assessment in IBS trials, as symptoms are subjective and not directly measurable by objective parameters. The FDA recommends co-primary endpoints of abdominal pain intensity and stool consistency for IBS-C trials, while similar comprehensive symptom assessment is expected for other IBS subtypes. For mebeverine, which predominantly targets abdominal pain and spasm, the abdominal pain intensity endpoint should be prioritized, typically measured using a daily 0-10 point numerical rating scale (NRS) with recall period of 24 hours [6].

The responder analysis framework is increasingly employed in IBS trials, defining treatment response as a minimum threshold of improvement (typically ≥30% reduction in abdominal pain) for a specified proportion of treatment duration (e.g., ≥50% of weeks). Additional validated instruments include the IBS Symptom Severity Scale (IBS-SSS) for comprehensive symptom assessment and the IBS-Quality of Life (IBS-QOL) measure for functional impact. Electronic diary systems are strongly recommended for real-time data capture to minimize recall bias and improve data quality. Endpoint assessment timing should align with mebeverine's pharmacodynamic profile, with primary endpoint assessment typically at 12 weeks, consistent with previous successful trial designs [1] [6].

Detailed Experimental Protocols

Study Design and Randomization Scheme

A recommended design for phase III mebeverine trials is the randomized, double-blind, placebo-controlled, parallel-group study with allocation ratio of 1:1 to active treatment or matching placebo. The study structure should include:

  • Screening Period (1-2 weeks): Comprehensive eligibility assessment, including confirmation of Rome IV criteria, medical history, physical examination, laboratory tests, and exclusion of organic gastrointestinal disease.
  • Run-in Period (2 weeks): Baseline symptom monitoring without study medication, confirmation of symptom stability and severity meeting inclusion thresholds, and assessment of compliance with electronic diary completion.
  • Double-blind Treatment Period (12 weeks): Administration of study medication (mebeverine 135 mg three times daily or matching placebo) with regular efficacy and safety assessments.
  • Follow-up Period (2 weeks post-treatment): Safety evaluation and assessment of symptom patterns after treatment discontinuation.

Stratified randomization should be implemented based on IBS subtype (IBS-C, IBS-D, IBS-M) and baseline pain severity (moderate vs severe) to ensure balance between treatment arms for these potential effect modifiers. The randomization code should be generated by an independent biostatistician using validated software, with allocation concealed through central interactive web response systems. Blinding integrity should be maintained through use of matching placebo identical in appearance, taste, and packaging to active medication [1] [6].

Diagram: Clinical Trial Design Workflow

G IBS Clinical Trial Design Workflow SP Screening Period (1-2 weeks) Eligibility assessment Rome IV criteria confirmation RP Run-in Period (2 weeks) Baseline symptom monitoring Diary compliance assessment SP->RP R Randomization Stratified by IBS subtype and baseline pain severity RP->R MB Mebeverine Arm 135 mg TID (N=planned sample size/2) R->MB PBO Placebo Arm Matching placebo TID (N=planned sample size/2) R->PBO TP Treatment Period (12 weeks) Primary endpoint assessment at week 12 MB->TP PBO->TP FU Follow-up (2 weeks post-treatment) Safety assessment TP->FU EA Endpoint Analysis Primary: Abdominal pain response Secondary: Global symptoms, QOL, stool parameters FU->EA

Statistical Analysis Plan

The statistical analysis plan should be finalized before database lock and unblinding, specifying primary and secondary endpoint analyses with clear definitions of statistical significance (typically two-sided α=0.05). For the primary endpoint of abdominal pain response, the analysis should employ a mixed model for repeated measures (MMRM) including fixed effects for treatment, study visit, baseline pain value, IBS subtype, and treatment-by-visit interaction, with an unstructured covariance matrix to model within-patient correlations. The primary comparison should test the null hypothesis of no difference in abdominal pain intensity between mebeverine and placebo at week 12, with supportive analyses including responder analyses (proportion of patients achieving ≥30% reduction in abdominal pain intensity).

Sample size calculation should assume a moderate effect size (standardized difference of 0.3-0.4) based on previous mebeverine trials, requiring approximately 200-250 patients per treatment arm to achieve 90% power at two-sided α=0.05, accounting for an anticipated 10-15% dropout rate. The primary analysis should follow the intention-to-treat principle, including all randomized patients according to their original treatment assignment. Sensitivity analyses should include per-protocol analyses excluding major protocol violators and analyses using different methods for handling missing data, such as multiple imputation or last observation carried forward [1] [6].

Trial Implementation and Safety Monitoring

Successful execution of mebeverine clinical trials requires careful attention to operational aspects, including site selection, investigator training, patient recruitment strategies, and data quality assurance. Site selection should prioritize investigative centers with documented expertise in IBS clinical trials and gastroenterology clinical research. Investigator meetings should thoroughly train site staff on Rome IV criteria application, electronic diary systems, prohibited medication monitoring, and adherence to good clinical practice guidelines. Patient recruitment strategies may include registry-based recruitment, gastroenterology clinic referrals, and ethically approved advertising methods, with emphasis on recruiting a representative patient population including appropriate gender, age, and ethnic diversity [6].

Safety monitoring should include comprehensive adverse event collection throughout the treatment and follow-up periods, with particular attention to known mebeverine side effects including dizziness, headache, and gastrointestinal symptoms. Regular safety reviews by an independent data monitoring committee should be implemented for larger phase III trials. Given the favorable safety profile of mebeverine established in previous studies, no specific additional safety monitoring beyond standard parameters is warranted; however, particular attention should be paid to assessing for potential hypersensitivity reactions and monitoring of vital signs, including pulse rate, given the known effect on decreased pulse rate in a small subset of patients [1] [4].

Conclusion

The clinical trial design presented herein provides a comprehensive framework for evaluating the efficacy and safety of mebeverine in IBS patients, with particular emphasis on methodologically rigorous approaches aligned with contemporary regulatory standards. The application of strict Rome IV diagnostic criteria, comprehensive endpoint assessment capturing both abdominal pain and global symptom improvement, and appropriate statistical approaches accounting for the complex pathophysiology of IBS will enable robust evaluation of mebeverine's therapeutic benefits. The multimodal mechanism of action of mebeverine, targeting several key pathophysiological processes in IBS including smooth muscle spasm, visceral hypersensitivity, and altered motility, provides a strong rationale for its efficacy in this complex disorder. Through implementation of these detailed application notes and experimental protocols, researchers can generate high-quality evidence regarding mebeverine's position in the IBS treatment armamentarium.

References

mebeverine degradation product interference analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Degradation Overview

Mebeverine Hydrochloride (MH) is susceptible to degradation under various stress conditions, primarily forming veratic acid and mebeverine alcohol (mebOH) through hydrolytic cleavage [1] [2]. The tables below summarize validated methods and degradation profiles.

Table 1: HPLC Conditions for Mebeverine Analysis

Method Purpose / Drug Combination Stationary Phase Mobile Phase Composition Detection Key Method Performance

| Stability-indicating (MH alone) [3] [4] | Symmetry C18 (4.6 x 150 mm, 5µm) | 50 mM KH₂PO₄:ACN:THF (63:35:2, v/v/v) | UV 263 nm | Linearity: 1-100 µg/mL (r²>0.999) LOD/LOQ: 0.2 µg/mL / 1.0 µg/mL | | Simultaneous with Sulpiride [1] | Waters C18 (250 mm, 4.6 mm, 5µm) | Acetonitrile: 0.01 M Phosphate Buffer (45:55), pH 4.0 | FLD (Ex 300 nm, Em 365 nm) | Linearity: 10-100 ng/mL for both drugs | | Simultaneous with Sulpiride (Alternative) [2] | C18 Column | Acetonitrile:Water (70:30, v/v), pH 7 | UV (single wavelength) | Retains sensitivity for both drugs. |

Table 2: Mebeverine Degradation Profile and Interference

Stress Condition Degrades? Major Degradation Product(s) Interference in Analysis?
Acidic Hydrolysis (0.1M/1M HCl) [3] [4] Yes Veratic acid, mebeverine alcohol (mebOH) [2] No interference in the specific stability-indicating HPLC method [3] [4].
Alkaline Hydrolysis (0.1M NaOH) [3] [4] [1] Yes Veratic acid, mebeverine alcohol (mebOH) [1] [2] No interference in the specific stability-indicating HPLC method [3] [4].
Oxidative Stress (H₂O₂) [3] [4] Yes Not specified in results No interference in the specific stability-indicating HPLC method [3] [4].
Photolysis (UV/Visible) [3] [4] Yes (powder & solution) Not specified Found to be stable under dry heat [3] [4].

Troubleshooting Guide: FAQs

Here are solutions to common problems you might encounter when developing or running methods for mebeverine.

FAQ 1: How can I resolve interference from degradation product peaks in my HPLC method?

  • Confirm method specificity: Ensure your method is a validated stability-indicating method. The methods cited in Table 1 have been proven to separate mebeverine from its degradation products without interference [3] [4] [2].
  • Adjust the mobile phase: The use of tetrahydrofuran (THF) in the mobile phase, as in one method [3] [4], can be critical for achieving optimal separation and resolving co-eluting peaks.
  • Verify column selectivity: The methods successfully used Symmetry C18 and similar columns [3] [4] [1]. If you face issues, try a column from this brand or another C18 column with different selectivity.

FAQ 2: My method lacks sensitivity for detecting low concentrations of mebeverine. What can I do?

  • Switch detection technique: For bulk or dosage form analysis, UV detection is usually sufficient. However, for biological samples like plasma, use Fluorescence Detection (FLD). One method for plasma analysis uses FLD (Ex 300 nm, Em 365 nm) achieving a limit of detection as low as 0.73 ng/mL [1].
  • Optimize sample preparation: For complex matrices, implement a liquid-liquid extraction step to concentrate the analyte and remove interfering contaminants, improving the signal-to-noise ratio [1].

FAQ 3: How should I handle and store mebeverine samples to prevent degradation?

  • Avoid hydrolytic conditions: Mebeverine is highly susceptible to hydrolysis. Sample solutions should not be stored in strongly acidic or alkaline conditions for extended periods [3] [4] [5].
  • Protect from light: As mebeverine degrades under photolytic stress [3] [4], store standard and sample solutions in amber glassware and keep powder in a dark place.
  • Use appropriate solvents: For standard stock solutions, methanol is commonly used and the solutions can be kept refrigerated [4] [1].

Experimental Protocol: Forced Degradation Study

The following workflow outlines a general procedure for conducting forced degradation studies on Mebeverine HCl, based on the published methods [3] [4].

Start Start Forced Degradation Study Prep Prepare MH Stock Solution (5000 µg/mL in methanol) Start->Prep Stress Aliquot & Subject to Stress Conditions Prep->Stress Neutral Neutral Hydrolysis: Water, reflux 24h Stress->Neutral Acid Acidic Hydrolysis: 0.1M/1M HCl, RT/Reflux Stress->Acid Base Alkaline Hydrolysis: 0.1M NaOH, RT/Reflux Stress->Base Oxid Oxidative Stress: 3-30% H₂O₂, 70-90°C Stress->Oxid Photo Photolysis: Powder/Solution, UV/Vis, 5 days Stress->Photo Analyze Analyze by HPLC (Dilute to ~25 µg/mL with mobile phase) Neutral->Analyze Neutralize Neutralize Acidic/Alkaline Samples Acid->Neutralize Base->Neutralize Oxid->Analyze Photo->Analyze Neutralize->Analyze Neutralize->Analyze Compare Compare Chromatograms to Untreated Control Analyze->Compare End Identify Degradation Peaks and Assess Interference Compare->End

Key Considerations:

  • Control Samples: For each condition, prepare a control sample protected from the stress factor (e.g., wrapped in aluminum foil for photolysis) to account for any non-stress-related changes [3] [4].
  • Kinetic Studies: For quantitative kinetic studies (e.g., in oxidative conditions), inject samples into the HPLC at different time intervals and monitor the disappearance of the mebeverine peak [3] [4].

References

optimizing HPLC mobile phase mebeverine hydrochloride separation

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Mobile Phase Compositions

The table below summarizes different mobile phase conditions that have been successfully used for mebeverine hydrochloride (MH) separation, along with their key chromatographic outcomes.

Mobile Phase Composition (v/v) Column Flow Rate (ml/min) Detection Wavelength (nm) Retention Time (min) Key Application / Note Source
50 mM KH₂PO₄ : ACN : THF (63:35:2) Symmetry C18 (4.6 x 150 mm, 5µm) 1.0 263 Information missing Stability-indicating method; no interference from degradation products. [1]
15 mM Ammonium Acetate : Methanol (30:70) Kinetex C18 (4.6 x 150 mm, 5µm) 1.0 230 3.346 LC-MS compatible method; uses MS-compatible buffers. [2]
Methanol : Water (90:10) Apollo C18 (4.6 x 250 mm, 5µm) 0.9 265 3.9 Simple isocratic method for routine quality control. [3]
Acetonitrile : Water (pH adjusted to 2.9) C18 Column (details not fully specified) Information missing Information missing Information missing Uses hyoscine butylbromide as an internal standard. [4]

Detailed Methodologies & Validation

For researchers looking to implement or verify these methods, here are the detailed experimental protocols and validation data.

Stability-Indicating Method (PMC Study) [1]

This method is particularly valuable for forced degradation studies and analyzing stability samples.

  • Chromatographic Conditions:

    • Column: Symmetry C18, 5 µm (4.6 mm × 150 mm)
    • Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) : Acetonitrile : Tetrahydrofuran (THF) in a ratio of 63:35:2.
    • Flow Rate: 1.0 ml/min
    • Detection: UV at 263 nm
    • Injection Volume: 30 µl
    • Temperature: Ambient
  • Sample Preparation:

    • A stock solution of MH (5000 µg/ml) was prepared in methanol.
    • Working standard solutions (1-100 µg/ml) were prepared by dilution with the mobile phase.
  • Method Validation Summary:

    • Linearity: Excellent linearity (r² > 0.999) over the range of 1–100 µg/ml.
    • Precision: Intra-day and inter-day CV values were between 1.0–1.8%.
    • Sensitivity:
      • Limit of Detection (LOD): 0.2 µg/ml
      • Limit of Quantification (LOQ): 1.0 µg/ml
LC-MS Compatible Method [2]

This method is ideal for applications requiring further characterization of analytes or degradation products by mass spectrometry.

  • Chromatographic Conditions:

    • Column: Kinetex C18 (150 × 4.6 mm, 5µ)
    • Mobile Phase: 15 mM Ammonium Acetate : Methanol in a ratio of 30:70.
    • Flow Rate: 1.0 ml/min
    • Detection: UV at 230 nm
  • Method Validation Summary:

    • Linearity: The method was validated as per ICH guidelines.
    • Sensitivity:
      • LOD: 0.005 µg/ml
      • LOQ: 0.016 µg/ml
    • Accuracy: % Recovery ranged between 100.013% and 100.229%.

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during method development and operation.

FAQ 1: How can I resolve peak tailing or poor resolution?

  • Check Mobile Phase pH and Buffer: The use of a phosphate buffer at a specific concentration (e.g., 50 mM KH₂PO₄) helps control pH and improve peak shape [1]. If you are not using a buffer, consider adding one.
  • Adjust Organic Modifier: Small changes in the organic solvent ratio (Acetonitrile or Methanol) can significantly impact retention and resolution. You can adjust in small increments (e.g., ± 2%).
  • Consider a Modifier: The stability-indicating method successfully used 2% Tetrahydrofuran (THF) as a modifier in the mobile phase to achieve good peak symmetry and separation from degradation products [1].

FAQ 2: Why are my retention times shifting, and how can I stabilize them?

  • Ensure Mobile Phase Consistency: Prepare the mobile phase accurately and in large enough volumes for the entire sequence. Use HPLC-grade reagents and high-purity water.
  • Condition the Column Properly: New columns or columns that have been stored require adequate equilibration with the mobile phase until a stable baseline is achieved.
  • Control Temperature: If the shifts are significant, using a column heater to maintain a constant temperature can improve retention time reproducibility.

FAQ 3: How can I make my method suitable for LC-MS detection?

  • Use Volatile Buffers: Replace non-volatile phosphate buffers with volatile alternatives like Ammonium Acetate or Ammonium Formate [2].
  • Avoid Non-Volatile Additives: The method from [2] uses methanol and ammonium acetate, which are fully compatible with mass spectrometers, unlike the phosphate and THF used in other methods.

The diagram below outlines a logical workflow for developing and troubleshooting your HPLC method for this compound.

HPLC Method Troubleshooting Workflow Start Start: Poor Separation or Peak Shape Step1 Verify Mobile Phase • Correct buffer/organic ratio? • pH adjusted? • Properly degassed? Start->Step1 Step2 Check Chromatographic Conditions • Correct flow rate? • Column temperature stable? Step1->Step2 Prob1 Problem: Peak Tailing Step1->Prob1 No Step3 Evaluate Column State • Pressure history normal? • Adequately equilibrated? Step2->Step3 Prob2 Problem: Retention Time Shifting Step2->Prob2 No Prob3 Goal: LC-MS Compatibility Step3->Prob3 Specific need Sol1 Solution: • Use a suitable buffer (e.g., 50mM KH₂PO₄) • Add a modifier (e.g., 2% THF) • Adjust organic solvent ratio Prob1->Sol1 Sol2 Solution: • Prepare mobile phase consistently • Ensure full column equilibration • Use a column heater Prob2->Sol2 Sol3 Solution: • Replace phosphate with volatile buffers (e.g., Ammonium Acetate) • Avoid non-volatile additives Prob3->Sol3

Key Takeaways for Method Optimization

  • For Stability Studies: The stability-indicating method using a phosphate buffer/ACN/THF system is the most comprehensively validated for separating the drug from its degradation products [1].
  • For LC-MS Applications: The method employing ammonium acetate and methanol is the most appropriate starting point due to its compatibility with mass spectrometry [2].
  • For Simplicity and Speed: The method using a high percentage of methanol and water offers a quick and simple approach for routine analysis of standard formulations [3].

References

mebeverine sample preparation technique recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Standard HPLC Method for Mebeverine Hydrochloride

For routine analysis and quality control, the following stability-indicating HPLC method has been developed and validated. This can serve as a reliable baseline protocol [1].

Parameter Specification
Analytical Column Symmetry C18 (4.6 mm × 150 mm, 5 µm)
Mobile Phase 50 mM KH₂PO₄ : Acetonitrile : Tetrahydrofuran (THF) [63:35:2, v/v/v]
Flow Rate 1.0 ml/min
Detection Wavelength 263 nm
Injection Volume 30 µl
Linearity Range 1 - 100 µg/ml (r² > 0.999)
Limit of Detection (LOD) 0.2 µg/ml
Limit of Quantification (LOQ) 1.0 µg/ml

Detailed Methodology [1]:

  • Standard Solution Preparation: A stock standard solution of 5000 µg/ml is prepared by dissolving an accurately weighed amount of this compound (MH) in methanol. Working standard solutions for the calibration curve (1-100 µg/ml) are prepared by serial dilution using the mobile phase as the diluent.
  • Sample Preparation (Pharmaceutical Dosage Forms):
    • For tablets, a portion of powder equivalent to 100 mg of MH is accurately weighed and mixed with 50 ml of mobile phase in a 100-ml volumetric flask.
    • For capsules, the contents are weighed and mixed, then prepared similarly to the tablets.
    • The mixture is sonicated for 20 minutes.
    • The volume is made up to the mark with the mobile phase.
    • The solution is filtered through a 0.45 µm polypropylene syringe filter.
    • The filtrate is diluted ten-fold with mobile phase before injection into the HPLC system.
  • Chromatographic Run: The mobile phase is filtered through a 0.45 µm filter and degassed under sonication for 10 minutes prior to use. Separation is performed at ambient temperature.

Potential Advanced Preparation Techniques

While specific "recovery improvement" techniques for standard HPLC are not detailed in the searched literature, one study explores a more advanced drug delivery system that inherently modifies drug release. This may provide insights for your research.

Niosomal Encapsulation for Controlled Release [2]:

  • Objective: To develop a controlled-release drug delivery system for this compound (MBH) using niosomes (vesicles made from non-ionic surfactants).
  • Preparation Technique: The Reverse Phase Evaporation (REV) technique was used.
    • Surfactants (like Tween 80) and cholesterol were dissolved in a mixture of ether and chloroform (organic phase).
    • This organic phase was added to an aqueous phase intended for drug addition and homogenized.
    • The organic solvent was evaporated under reduced pressure to form niosomes dispersed in the aqueous phase.
    • Polyethylene glycol (PEG) was incorporated to enhance stabilization and uniform particle distribution.
  • Outcome: This formulation demonstrated a slow rate of drug release, which is the goal of a controlled release system. Recovery in this context refers to the encapsulation efficiency and controlled release profile, which were successfully achieved.

Troubleshooting Guide for Sample Preparation

Based on the HPLC method, here are common issues and solutions:

Problem Possible Cause Suggested Solution
Low Recovery/Peak Area Incomplete dissolution of drug Ensure adequate sonication time (≥20 min) [1].
Adsorption to filters Use polypropylene syringe filters instead of cellulose-based membranes [1].
Degradation of analyte Keep stock solutions refrigerated; use a stability-indicating method [1].
Poor Chromatography (Peak Tailing) Column contamination Use a guard column; flush the analytical column as per manufacturer's instructions.
Inappropriate mobile phase pH Ensure accurate preparation of 50 mM potassium phosphate buffer.

Frequently Asked Questions (FAQs)

Q1: How can I improve the recovery of mebeverine from a complex matrix like plasma? The searched studies focused on pharmaceutical dosage forms. For biological matrices, you would likely need to incorporate a sample clean-up step, such as protein precipitation (using acetonitrile or methanol) or solid-phase extraction (SPE), which are common techniques for extracting drugs from plasma, though specific methods for mebeverine were not found in these results.

Q2: Is this HPLC method specific for mebeverine in the presence of its degradation products? Yes. The cited method is a stability-indicating method. It was validated through forced degradation studies (acidic, alkaline, and oxidative conditions), and the results showed that the mebeverine peak was pure and unaffected by the degradation products, confirming its specificity [1].

Q3: What is the typical recovery percentage for this method from pharmaceutical forms? The developed method demonstrated excellent recovery. The mean recovery of MH after standard addition at two different concentration levels was found to be close to 100%, indicating high accuracy of the method for dosage form analysis [1].

Key Workflow for Method Setup

The following diagram outlines the core workflow for establishing a sample preparation method based on the information available, guiding you from initial setup to problem-solving.

Start Define Analysis Goal Method Select Preparation Method Start->Method StdHPLC Standard HPLC (Tablets/Capsules) Method->StdHPLC AdvPrep Advanced Prep (e.g., Niosomes) Method->AdvPrep Protocol Follow Detailed Protocol StdHPLC->Protocol StepsNio Reverse Phase Evaporation AdvPrep->StepsNio StepsHPLC Weigh → Sonicate → Dilute → Filter Protocol->StepsHPLC Troubleshoot Troubleshoot Recovery StepsHPLC->Troubleshoot StepsNio->Troubleshoot CheckTable Consult Troubleshooting Table Troubleshoot->CheckTable

References

reducing matrix effects mebeverine bioanalytical method development

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are matrix effects in LC-MS/MS? Matrix effects occur when compounds co-eluting with your analyte alter ionization efficiency in the mass spectrometer source, leading to signal suppression or enhancement. This detrimentally affects the method's accuracy, reproducibility, and sensitivity [1] [2]. Phospholipids from plasma or serum are particularly notorious for causing these effects [3].

  • How can I detect and evaluate matrix effects in my method? You can use several established techniques. The table below summarizes the main approaches [2]:

Method Description Outcome Key Limitation
Post-Column Infusion [1] [2] Infuses analyte into LC eluent post-column while injecting a blank matrix extract. Qualitative; identifies chromatographic regions of ion suppression/enhancement. Does not provide quantitative data.
Post-Extraction Spike [1] [2] Compares analyte signal in neat solution to signal spiked into a blank matrix extract. Quantitative; calculates the absolute matrix effect (ME %) at a specific concentration. Requires a true blank matrix.
Slope Ratio Analysis [2] Compares slopes of calibration curves in neat solution versus matrix. Semi-quantitative; assesses ME over a concentration range. Does not provide a single definitive percentage.
  • What specific considerations apply to mebeverine analysis? Mebeverine HCl is rapidly metabolized. Therefore, bioanalytical methods often need to simultaneously quantify its metabolites—mebeverine alcohol (MAL), mebeverine acid (MAC), and desmethylmebeverine acid (DMAC)—in human plasma [4]. A validated HPLC-MS/MS method for these analytes reported a calibration range of 0.1-10 ng/mL for MAL, 1-100 ng/mL for MAC, and 5-1000 ng/mL for DMAC, achieving recoveries between 86.4% and 98.1% [4].

Troubleshooting Guide: Strategies to Overcome Matrix Effects

Here are proven strategies to minimize or compensate for matrix effects, presented in a logical workflow.

Step 1: Optimize Sample Preparation

The goal is to remove interfering matrix components, especially phospholipids.

  • Targeted Phospholipid Removal: Use specialized products like HybridSPE-Phospholipid plates. These utilize zirconia-coated silica to selectively bind and remove phospholipids from plasma/serum samples via Lewis acid/base interactions. One study showed this technique eliminated ion suppression caused by co-eluting phospholipids and improved analyte response by 75% compared to standard protein precipitation [3].
  • Targeted Analyte Isolation: Biocompatible Solid-Phase Microextraction (bioSPME) is an alternative. The fibers extract analytes while excluding larger biomolecules. One demonstration showed bioSPME yielded over twice the analyte signal and only one-tenth the phospholipid signal compared to protein precipitation [3].
Step 2: Refine Chromatographic Separation

Improving separation can prevent interferents from co-eluting with your analytes.

  • Adjust Chromatographic Parameters: Modify the mobile phase composition, gradient, flow rate, or the analytical column to shift the retention times of your analytes away from the matrix interference zones identified by the post-column infusion method [1] [2].
  • Use Alternative Ionization Sources: Consider Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to matrix effects than the more common Electrospray Ionization (ESI) because ionization occurs in the gas phase rather than the liquid phase [2].
Step 3: Apply Appropriate Calibration Techniques

If matrix effects cannot be fully eliminated, you can compensate for them mathematically.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold-standard compensation method. Using an isotope-labeled version of your analyte (e.g., creatinine-d3 for creatinine) ensures it co-elutes with the analyte and experiences identical matrix effects, perfectly correcting for them [1] [2]. However, these standards can be expensive and are not always available.
  • Standard Addition Method: This technique is useful when a blank matrix is unavailable. It involves spiking the sample with known concentrations of the analyte and plotting the signal response to determine the original concentration. It does not require a blank matrix and effectively corrects for matrix effects [1].
  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix. While common, it requires a lot of blank matrix and it's impossible to perfectly match the matrix of every unknown sample [1] [2].

The following diagram illustrates the decision-making workflow for tackling matrix effects:

Start Start: Suspected Matrix Effects Detect Detect & Evaluate Matrix Effects Start->Detect PCE Post-Column Infusion Detect->PCE PES Post-Extraction Spike Detect->PES Min Goal: Minimize Effects PCE->Min Identify suppression/enhancement zones Comp Goal: Compensate for Effects PES->Comp Quantify effect magnitude SP Optimize Sample Prep (e.g., Phospholipid Removal) Min->SP Chrom Optimize Chromatography (e.g., Shift Retention Time) Min->Chrom SIL Use Stable Isotope-Labeled Internal Standard (Gold Standard) Comp->SIL SA Apply Standard Addition Method Comp->SA

Experimental Protocol: Post-Extraction Spike Method

This protocol provides a quantitative measure of matrix effects [1] [2].

  • Principle: The matrix effect (ME) is assessed by comparing the analyte response in a pure solution to the response of the same amount of analyte spiked into a blank matrix extract.

  • Procedure:

    • Prepare a set of blank matrix samples (e.g., plasma) from at least six different sources and process them through your entire sample preparation procedure.
    • Sample Set A (Post-extraction spike): After extraction, spike a known concentration of the analyte into the purified blank matrix extracts.
    • Sample Set B (Standard solution): Prepare the same concentration of the analyte in a neat solvent (e.g., mobile phase).
    • Analyze all samples by LC-MS/MS and record the peak areas.
  • Calculation: Calculate the Matrix Effect (ME) for each source of blank matrix using the formula: > ME (%) = (Mean Peak Area of Post-extraction Spike / Mean Peak Area of Standard Solution) × 100%

    An ME of 100% indicates no matrix effect. Values below 100% indicate ion suppression, and values above 100% indicate ion enhancement. The precision of the ME across the different matrix sources (expressed as %RSD) should also be calculated to assess consistency [2].

References

method transfer mebeverine assay between laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and problems you might encounter during the transfer of the mebeverine hydrochloride (MH) assay.

Question/Issue Possible Cause & Solution

| Peak retention times are inconsistent between labs. | Mobile Phase Preparation: Hand-mixed and on-line mixed mobile phases can differ. Use the same mixing method or re-calibrate the proportion for on-line mixing to match hand-mixed retention [1]. Column Temperature: Retention can change by ~2% per °C. Ensure column ovens are calibrated to the same temperature [1]. | | Failed acceptance criteria for precision (high %RSD). | Injection Technique: Differences between filled-loop and partially filled-loop injectors can cause volume inaccuracies. Standardize the injection method and ensure loop volumes are appropriate [1]. Sample Stability: The analyte may be degrading during preparation or analysis. Confirm sample stability under the method conditions [2]. | | The method works in the development lab but fails in the QC lab. | Dwell Volume (for gradient methods): This is a common culprit. A difference in dwell volume (system volume from mixer to column) between systems can shift retention times and ruin peak separation [1]. | | How do we set acceptance criteria for the transfer? | Criteria should be based on the method's validation data and purpose. For the assay, a typical acceptance criterion is an absolute difference of 2-3% between the results from the transferring and receiving labs [3]. |

Detailed Experimental Protocols

Here are two established and validated HPLC methods for the mebeverine assay that can be used as a basis for your transfer.

Method 1: Stability-Indicating HPLC Method [2]

This method is well-suited for stability studies as it effectively separates mebeverine from its degradation products.

  • Chromatographic Conditions

    • Column: Symmetry C18, 5 µm (4.6 mm × 150 mm)
    • Mobile Phase: 50 mM KH₂PO₄ : Acetonitrile : Tetrahydrofuran (THF) (63:35:2, v/v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 263 nm
    • Injection Volume: 30 µL
    • Temperature: Ambient
  • System Suitability & Performance

    • Linearity: 1 - 100 µg/mL (r² > 0.999)
    • Precision: Intra-day and inter-day CV: 1.0 - 1.8%
    • LOD/LOQ: 0.2 µg/mL and 1.0 µg/mL, respectively
Method 2: Alternative RP-HPLC Method [4]

This method offers a simpler mobile phase and a faster run time.

  • Chromatographic Conditions

    • Column: Apollo C18, 5 µm (4.6 mm × 250 mm)
    • Mobile Phase: Methanol : Water (90:10, v/v)
    • Flow Rate: 0.9 mL/min
    • Detection: UV at 265 nm
    • Retention Time: ~3.9 minutes
  • System Suitability & Performance

    • Linearity: 5 - 30 µg/mL (r² > 0.998)
    • Precision: %RSD for precision < 2%
    • Accuracy: Mean recovery of 99.2%

Quantitative Method Comparison

For easy comparison, the key parameters of the two HPLC methods are summarized below.

Parameter Method 1: Stability-Indicating [2] Method 2: Alternative RP-HPLC [4]
Column Symmetry C18 (150 mm) Apollo C18 (250 mm)
Mobile Phase Phosphate Buffer/ACN/THF Methanol/Water
Flow Rate (mL/min) 1.0 0.9
Detection (nm) 263 265
Linearity (µg/mL) 1 - 100 5 - 30
Retention Time Method-dependent ~3.9 min
Key Advantage Separates degradation products Simpler mobile phase

Workflow for a Successful Method Transfer

A successful transfer is a documented process, not just a one-time test. The following diagram outlines the critical stages.

Pre-Transfer Planning Pre-Transfer Planning Transfer Execution Transfer Execution Pre-Transfer Planning->Transfer Execution P1 Develop Transfer Protocol (Objective, Responsibilities, Acceptance Criteria) Pre-Transfer Planning->P1 P2 Conduct Gap & Risk Analysis (Compare equipment, reagents) Pre-Transfer Planning->P2 P3 Knowledge Transfer & Training (Share validation reports, SOPs) Pre-Transfer Planning->P3 Data Evaluation & Reporting Data Evaluation & Reporting Transfer Execution->Data Evaluation & Reporting E1 Perform Comparative Testing (Both labs analyze same samples) Transfer Execution->E1 E2 Document Everything (Raw data, deviations) Transfer Execution->E2 D1 Statistical Comparison (Evaluate against acceptance criteria) Data Evaluation & Reporting->D1 D2 Issue Final Transfer Report (Conclusion: Success/Failure) Data Evaluation & Reporting->D2

The most critical factor for success is ongoing communication between the transferring and receiving laboratories [5] [3]. Hold a kick-off meeting to discuss the method and a pre-transfer meeting to review data and clarify issues [3] [6].

References

mebeverine adsorption loss container selection prevention

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Mebeverine Adsorption Loss

This guide helps you diagnose and prevent adsorption-related losses of Mebeverine Hydrochloride (MH) in solution.

Question Possible Cause Evidence/Mechanism Recommended Action
Are you observing unexplained low drug recovery, particularly from aqueous solutions? Adsorption to container surfaces (walls, tubing, filters). MH can be adsorbed by materials like activated carbon; similar physical interactions can occur with plastics [1]. Switch to low-adsorption polypropylene or polyolefin containers. Avoid materials known for high adsorption [2].
Is your analytical method detecting a decrease in MH concentration over time during storage? Interaction between MH and the container material. MH is stable in methanol but degrades in aqueous solutions under stress (acid, base, oxidants), which may be accelerated by surface interactions [3]. Verify container compatibility early. Use a validated stability-indicating HPLC method to monitor concentration and detect degradation [3].
Are you seeing inconsistent results when handling low-concentration MH solutions? Significant adsorption loss due to high surface-area-to-volume ratio. Adsorption processes are concentration-dependent; losses are more impactful in dilute solutions [1]. Use silanized glass or validated plastic containers. Prepare fresh standard solutions and minimize storage time [2] [3].

Experimental Protocols for Investigation

Protocol 1: Container Compatibility and Adsorption Testing

This method evaluates the adsorption of MH to different container materials.

  • Objective: To quantify the adsorption loss of MH when stored in different container materials.
  • Materials:
    • MH standard solution (e.g., 100 µg/ml in a suitable solvent) [3].
    • Containers for testing (e.g., glass, polypropylene, polyethylene, etc.).
    • HPLC system with UV detection [3].
  • Method:
    • Preparation: Fill each test container with an identical volume of the MH standard solution. Prepare at least three replicates per material.
    • Storage: Seal containers and store them under relevant conditions (e.g., room temperature, refrigerated) for a predetermined period (e.g., 1, 6, 24 hours).
    • Sampling & Analysis: At each time point, withdraw samples from each container and measure the MH concentration using HPLC.
    • Calculation: Calculate the percentage of MH recovered for each container type by comparing the measured concentration against the concentration of a freshly prepared standard solution that has not been in contact with the test materials.
  • Data Interpretation: Containers showing significantly lower recovery percentages (<95-98%) indicate a higher degree of adsorption and should be avoided.
Protocol 2: Monitoring Stability and Degradation

This validated HPLC method is crucial for distinguishing adsorption from chemical degradation [3].

  • Objective: To accurately measure MH concentration in the presence of its potential degradation products.
  • Chromatographic Conditions [3]:
    • Column: Symmetry C18 (4.6 mm × 150 mm, 5 µm).
    • Mobile Phase: 50 mM KH₂PO₄, Acetonitrile, and Tetrahydrofuran (THF) in a ratio of 63:35:2 (v/v/v).
    • Flow Rate: 1.0 ml/min.
    • Detection: UV at 263 nm.
    • Injection Volume: 30 µl.
  • Method Suitability: This method is linear in the range of 1-100 µg/ml and effectively separates MH from its degradation products formed under acidic, alkaline, and oxidative stress conditions [3].

Experimental Workflow for Container Selection

The following diagram outlines a logical workflow to prevent adsorption issues through systematic container selection and testing.

Start Start: Plan Experiment with Mebeverine HCl A Select Primary Container Start->A B Prefer Low-Adsorption Materials: Polypropylene, Polyolefins A->B C Avoid High-Risk Materials: Unsuitable Plastics A->C D Perform Compatibility Test (Refer to Protocol 1) B->D E MH Recovery >95% ? D->E F Proceed with Formulation/ Analysis Development E->F Yes H Reject Container Material Select Alternative E->H No G Use Validated HPLC Method (Refer to Protocol 2) F->G H->A Feedback Loop

Mechanism of Mebeverine Adsorption

Understanding the adsorption mechanism aids in selecting mitigation strategies. Research on MH adsorption onto activated carbon suggests the process involves multiple interactions [1].

MH This compound in Solution Surface Container/Adsorbent Surface MH->Surface  Interaction Via P1 Physical Forces (van der Waals, Hydrophobic Interactions) Surface->P1 P2 Possible Chemisorption Surface->P2 Result Outcome: Multilayer Adsorption of Mebeverine P1->Result P2->Result

Frequently Asked Questions (FAQs)

Q1: What are the most critical properties to consider when selecting a container for this compound solutions? The key properties are low adsorption tendency and compatibility. Materials like polypropylene and specific polyolefins are recommended for their low adsorption/absorption characteristics for active pharmaceutical ingredients [2]. The container must also ensure sterile integrity if needed for fill-and-finish operations [4].

Q2: How can I distinguish between adsorption to the container and actual chemical degradation of mebeverine? Use a stability-indicating HPLC method, like the one described in Protocol 2 [3]. This method separates MH from its degradation products. A pure adsorption event would show a uniform decrease in the MH peak without new peaks appearing. In contrast, chemical degradation would show a reduction in the MH peak alongside the emergence of new peaks for degradation products.

Q3: Are there specific excipients that can be added to the formulation to reduce adsorption? While the search results do not specify excipients for MH, a general strategy is to use competitive adsorbing agents or solubilizers in the formulation. The patent [2] suggests that the composition of the drug product (including excipients) is a factor in managing adsorption. Pre-treatment of containers (e.g., silanization of glass) is another common industrial practice to block active sites.

References

handling mebeverine photodegradation light protection strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Mebeverine Photodegradation

Mebeverine hydrochloride is susceptible to degradation under various stress conditions. A stability-indicating study provides a clear profile of its vulnerabilities [1].

Stress Condition Observation / Degradation Occurrence Key Findings / Notes
Photolysis (Powder & Solution) No significant degradation observed [1] Study exposed samples to UV (254 nm) and visible light for 5 days.
Acidic Hydrolysis Significant degradation [1] Occurs at room temperature and under reflux.
Alkaline Hydrolysis Significant degradation [1] Occurs at room temperature and under reflux.
Oxidative Hydrolysis Significant degradation [1] Concentration- and temperature-dependent; follows first-order kinetics.
Thermal Stress (Dry powder) No significant degradation [1] Exposed at 90°C for 7 days.

The experimental workflow below outlines the process for conducting a stability study, from sample preparation to data analysis.

cluster_stress Applied Stress Conditions Start Start: Prepare Mebeverine HCl Sample Solutions A Apply Stress Conditions Start->A B Neutralize Solutions (Acid/Base Hydrolysis) A->B S1 Acidic Hydrolysis (0.1M & 1M HCl) A->S1 S2 Alkaline Hydrolysis (0.1M NaOH) A->S2 S3 Oxidative Hydrolysis (3-30% H₂O₂) A->S3 S4 Photolysis (UV & Visible Light) A->S4 S5 Thermal Stress (Dry Heat) A->S5 C Analyze Samples via HPLC B->C D Collect and Analyze Data C->D End End: Interpret Stability Profile D->End

Light Protection & Handling Strategies

While the primary study found mebeverine to be photostable under tested conditions, implementing light protection is a standard best practice in pharmaceutical development to mitigate potential long-term or high-intensity light effects [1].

  • Container Choice: Use amber glassware or vials for storing stock solutions and finished products. For plastic materials, ensure they offer adequate UV light barriers.
  • Handling Procedures: Perform sample preparation and analytical procedures under yellow or red safelights to minimize exposure to high-energy light. Avoid direct sunlight exposure for any materials or samples.
  • Storage: Store all mebeverine-containing materials, including bulk drug substances, in dark, cool conditions.

Analytical Methods for Monitoring Stability

Employing stability-indicating methods is crucial for accurate monitoring. Here are two validated options:

Stability-Indicating HPLC Method

This method effectively separates mebeverine from its degradation products formed under acidic, alkaline, and oxidative stress [1].

Parameter Specification
Column Symmetry C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase 50 mM KH₂PO₄ : Acetonitrile : THF (63:35:2 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 263 nm
Injection Volume 30 µL
Linearity Range 1 - 100 µg/mL (r² > 0.999)
LOD / LOQ 0.2 µg/mL / 1.0 µg/mL
Rapid Chemiluminescence Method

This is a faster, highly sensitive alternative for routine analysis, free from interference by degradation products or common excipients [2].

Parameter Specification
Technique Tris(2,2'-bipyridyl)ruthenium(II)- peroxodisulfate Chemiluminescence
Analysis Time 20 seconds per sample
Linearity Suitable for pharmaceutical and biological analysis
LOD / LOQ 0.043 µg/mL / 0.138 µg/mL

Frequently Asked Questions (FAQs)

Q1: My mebeverine sample is degrading rapidly during my photocatalytic degradation experiments. What could be the cause? This is likely intentional. Research shows mebeverine is effectively degraded by photocatalytic advanced oxidation processes (AOPs) using catalysts like TiO₂ under UV light. The degradation is radical-mediated, with hydroxyl radicals playing a key role [3]. This is a useful property for environmental remediation of pharmaceutical pollutants, but confirms the compound's reactivity under certain light/chemical conditions.

Q2: Are there any formulation strategies to improve the stability of mebeverine? Yes, nanotechnology-based approaches show promise. While not directly used for photoprotection, silver nanoparticles (AgNPs) have been successfully synthesized as drug delivery vehicles for mebeverine, demonstrating a safe cytotoxic and genotoxic profile in vitro [4]. Such carrier systems can potentially shield the drug molecule from environmental factors.

Q3: The HPLC method shows interfering peaks. How can I confirm it's due to degradation? A well-validated stability-indicating method should separate the main peak from degradation products. The HPLC method listed above has been proven to have no interfering peaks from degradation products generated under acidic, alkaline, or oxidative stress [1]. If you see interferences, your method may require re-development or your sample could be degrading under a different, unanticipated condition.

Q4: Is mebeverine stable in all solvents? No. Stability varies with the environment. The forced degradation study used methanol for stock solutions and aqueous conditions for stress testing, revealing significant instability in acidic, basic, and oxidative environments [1]. Always consider the solvent and pH when assessing stability.

References

improving mebeverine method sensitivity detection limits

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Mebeverine Detection

The table below summarizes key parameters from different analytical techniques to help you select an appropriate method based on your sensitivity requirements.

Analytical Technique Detection Mode / Sensor Type Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Application Note
HPLC-UV (Stability Indicating) [1] UV at 263 nm 1 - 100 μg/mL 0.2 μg/mL 1.0 μg/mL Pharmaceutical dosage forms; stability studies
Conventional HPLC-UV [2] UV at 263 nm 0.5 - 10 μg/mL Not specified 5 ng/mL (0.005 μg/mL) Pharmaceutical dosage forms (tablets, liquid)
Electrochemical Sensor (AgNPs-MIP-PGE) [3] Voltammetry ( 1 \times 10^{-8} ) to ( 1 \times 10^{-3} ) M ( 8.6 \times 10^{-9} ) M (approx. 3.4 ng/mL)* Not specified Serum, capsule
HPLC-MS/MS (Metabolites) [4] MS/MS (Negative ESI) 10 - 2000 ng/mL Not specified 10 ng/mL Human plasma (for metabolites Mebeverine Acid & Desmethyl Mebeverine Acid)

*Note: The LOD for the electrochemical sensor was calculated based on the molecular weight of mebeverine hydrochloride (466.0 g/mol).

Detailed Experimental Protocols

Here are the detailed methodologies for the two primary HPLC-based methods from the search results.

Stability-Indicating HPLC-UV Method [1]

This method is validated for separating mebeverine from its degradation products and is ideal for forced degradation studies and quality control.

  • Chromatographic Conditions

    • Column: Symmetry C18 (4.6 mm × 150 mm, 5 μm)
    • Mobile Phase: 50 mM KH₂PO₄ Buffer, Acetonitrile, and Tetrahydrofuran (THF) in a ratio of 63:35:2 (v/v/v).
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 263 nm
    • Injection Volume: 30 μL
    • Temperature: Ambient
  • Sample Preparation

    • Stock Solution: Prepare at 5000 μg/mL in methanol.
    • Working Standards: Dilute the stock solution with mobile phase to obtain concentrations within the 1-100 μg/mL range for calibration.
  • Key Performance Metrics

    • Linearity: ( r^2 > 0.999 )
    • Precision: Intra-day and inter-day CV values between 1.0-1.8%.
    • Robustness: The method is robust against small, deliberate changes in organic solvent composition and buffer ionic strength.
Rapid HPLC-UV Method for Dosage Forms [2]

This simpler, isocratic method is suitable for the rapid quantification of mebeverine in formulations.

  • Chromatographic Conditions

    • Column: C18 Reversed-Phase Column
    • Mobile Phase: 0.05 M Ammonium Acetate Buffer and Acetonitrile [45:55 (v/v), pH adjusted to 5.2]
    • Flow Rate: Not specified (standard ~1.0 mL/min can be assumed)
    • Detection: UV at 263 nm
  • Sample Preparation

    • Tablet or liquid formulations are dissolved and diluted with the mobile phase. The solution is filtered before injection.
    • The calibration curve is constructed in the range of 0.5–10 μg/mL.

Troubleshooting Guide for Low Sensitivity

If your method's sensitivity is below expectations, consider investigating these common issues:

Problem Area Possible Cause Suggested Action
Sample Preparation Incomplete extraction from matrix; sample degradation. Ensure efficient extraction (sonication, proper solvent). Check sample stability and prepare fresh standards.
Chromatographic Conditions Poor peak shape (tailing/broadening); co-elution with impurities. Optimize mobile phase pH and organic solvent ratio. Confirm column performance and selectivity.
Detection Sub-optimal detection wavelength; detector lamp aging. Verify UV wavelength is set at 263 nm. Check detector performance and baseline noise.
Method Scope Inadequate sensitivity of UV detection for your needs. Switch to a more sensitive technique like LC-MS/MS for trace-level analysis, especially in biological fluids [4].

Workflow for Method Selection and Optimization

The following diagram outlines a logical pathway to select and optimize your analytical method.

Start Start: Define Analysis Goal Goal What is the primary goal? Start->Goal A1 Quality Control / Stability Goal->A1 Formulations A2 Trace Analysis in Plasma/Serum Goal->A2 Bioanalysis B1 Use HPLC-UV Method A1->B1 B2 Use HPLC-MS/MS Method A2->B2 C1 Optimize Mobile Phase and Column B1->C1 C2 Optimize Sample Prep and Ion Source B2->C2 D Sensitivity OK? C1->D C2->D D->C1 No D->C2 No E Method Validated D->E Yes

References

troubleshooting mebeverine chromatographic peak shape issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Mebeverine Peak Shape Issues

For a quick start, use the following flowchart to diagnose the problem. A well-behaved mebeverine peak should have a tailing factor (Tf) between 0.9 and 1.2 [1]. Values outside this range, especially Tf ≥ 2, typically require corrective action [1].

Mebeverine_Troubleshooting Troubleshooting Mebeverine Peak Shape Start Start: Mebeverine Peak Shape Issue Q1 Does only the mebeverine peak show tailing? Start->Q1 Q2 Is the peak fronting or severely distorted? Q1->Q2 No, all peaks tail Q3 Has a new batch of mobile phase been prepared? Q1->Q3 Yes, only mebeverine C2 Likely Physical Issue (Proceed to Protocol 2) Q2->C2 Yes, peak fronting Q2->C2 No, peaks are split/doubled Q4 Has the guard column or column been replaced? Q3->Q4 No C3 Check Mobile Phase (Proceed to Protocol 1.1) Q3->C3 Yes Q5 Has the sample load been recently increased? Q4->Q5 No C4 Check Guard/Column (Proceed to Protocol 1.2) Q4->C4 Yes C1 Likely Chemical Issue (Proceed to Protocol 1) Q5->C1 No C5 Check for Column Overload (Proceed to Protocol 1.3) Q5->C5 Yes


Detailed Troubleshooting Protocols

Protocol 1: Resolving Chemical Interaction Issues

Chemical issues are the most common cause of tailing for a single peak like mebeverine.

  • 1.1. Investigate the Mobile Phase (pH and Buffer) Mebeverine's peak shape can be sensitive to mobile phase conditions. The following specific conditions have been successfully used for mebeverine analysis [2]:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄)
    • pH: Adjusted as needed (the study achieving good symmetry did not specify a pH, indicating robustness within a range) [2].
    • Organic Modifier: Acetonitrile (35%)
    • Additive: Tetrahydrofuran (THF, 2%)
    • Column: Symmetry C18 (150 mm x 4.6 mm, 5 µm) [2]
    • Action: Precisely prepare a fresh mobile phase. If tailing persists, consider increasing the buffer concentration to 10 mM to ensure sufficient capacity [1].
  • 1.2. Evaluate the Column and Guard Column Over time, the column can be contaminated by sample matrices, leading to active sites that cause tailing.

    • Action 1: If using a guard column, remove it and inject a standard. If peak shape improves, replace the guard cartridge [1].
    • Action 2: If the problem persists without a guard column or after its replacement, the analytical column itself may be degraded. Substitute it with a new column of the same type. If this fixes the issue, the old column has failed [1].
  • 1.3. Assess Potential Column Overload While less common, overloading the column with too much analyte can cause tailing and changing retention times, especially for ionized bases [1].

    • Action: Dilute your sample or inject a smaller volume to reduce the mass of mebeverine on the column. If the retention time increases and the peak shape improves, you were overloading the column [1].
Protocol 2: Resolving Physical and System Issues

These issues often affect all peaks in the chromatogram or cause specific distortions like fronting.

  • 2.1. Check for Column Physical Damage Sudden peak fronting, especially across all peaks, often indicates a physical failure of the column bed structure (column collapse). This can be caused by operating the column outside its pH or pressure limits [1].

    • Action: Replace the column. To prevent recurrence, ensure your method conditions (especially pH and temperature) are within the manufacturer's specifications for the column [1].
  • 2.2. Verify System Hardware If all peaks are tailing, splitting, or doubling, the problem often occurs before the separation. A common cause is a void volume at the column inlet caused by a loose fitting [1].

    • Action: Check and tighten all connections leading to and from the column. Ensure the column is properly seated in its holder.

Validated Method Conditions & System Suitability

The table below summarizes key parameters from established HPLC methods for mebeverine. You can use these as a benchmark to evaluate your own system suitability.

Parameter Stability-Indicating Method [2] Rapid RP-HPLC Method [3]
Column Symmetry C18 (150 x 4.6 mm, 5 µm) Kinetex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 50 mM KH₂PO₄ : ACN : THF (63:35:2 v/v/v) 15 mM Ammonium Acetate : Methanol (30:70 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection 263 nm 230 nm
Retention Time ~ 6.5 min (approx., from chromatogram) 3.35 min
Tailing Factor (Tf) 1.3 (system suitability result) Not specified
Theoretical Plates (N) 4560 (system suitability result) Not specified

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor for mebeverine in a system suitability test? While a perfectly symmetric peak has a Tf of 1.0, values between 0.9 and 1.5 are generally acceptable for routine analysis. A Tf of ≥ 2.0 indicates a problem that needs investigation [1]. The validated method in [2] reported a Tf of 1.3.

Q2: My mebeverine peak is tailing. Should I increase or decrease the sample load? It can go both ways, depending on the cause [1]. For ionized analytes (like mebeverine at certain pHs), decreasing the load can reduce tailing caused by ionic repulsion (overload). For other retention issues, tailing might decrease with a higher load that saturates active sites. Start by decreasing the load as it's a simpler diagnostic step.

Q3: Are there any stability concerns with mebeverine that could affect my analysis? Yes. Mebeverine hydrochloride is known to degrade under acidic, alkaline, and oxidative stress conditions [2]. Its degradation products include veratric acid and mebeverine alcohol (mebOH) [4] [5]. Using a fresh, properly prepared mobile phase and a stability-indicating method is crucial to ensure degradation products do not co-elute and distort the main peak [2].

References

mebeverine vs dicyclomine efficacy safety irritable bowel syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile: Mebeverine vs. Dicyclomine

Aspect Mebeverine Dicyclomine
Mechanism of Action Direct smooth muscle relaxant; relieves spasms without typical anticholinergic effects [1] [2]. Antimuscarinic/anticholinergic agent; blocks acetylcholine on smooth muscle receptors [3] [4].
Efficacy Evidence Effective; numerous RCTs & systematic reviews show significant improvement in abdominal pain & global IBS symptoms [5] [1] [6]. Limited; evidence based on a small number of older, short-duration studies [7] [2] [4].
Safety & Tolerability Favorable; side effect profile similar to placebo; no significant anticholinergic effects [5] [1]. Less Favorable; common anticholinergic side effects (dry mouth, dizziness, blurred vision); higher AE-led withdrawal [2] [3] [8].
Guideline Recommendations Recognized as an effective option in systematic reviews [5]. Not recommended in recent ACG guidelines for IBS; evidence quality ranked "very low" [7] [2].

Detailed Experimental Data and Methodologies

Clinical Trial Meta-Analysis (Mebeverine)
  • Objective: To evaluate the efficacy and safety of mebeverine in IBS patients diagnosed via standardized criteria (e.g., Rome I-IV) [5].
  • Methodology: A systematic review was conducted per PRISMA guidelines. Major databases (PubMed, EMBASE, Cochrane) were searched from 1965 to 2021. The risk of bias was assessed using the revised Cochrane risk-of-bias tool (RoB 2) [5].
  • Key Findings: Among 22 included studies, the majority reported a significant reduction in abdominal pain. Improvements were also noted in abnormal bowel habits and bloating. Adverse events were rare and comparable to placebo [5].
  • Note: An earlier meta-analysis (2010) found that while mebeverine was well-tolerated, its pooled efficacy for global improvement was not statistically significant, highlighting the evolution of evidence [1].
Placebo-Controlled Trials (Dicyclomine)
  • Objective: To assess the benefit of dicyclomine for IBS symptoms [2] [8].
  • Methodology: Analysis of existing randomized, placebo-controlled studies. The Cochrane "Risk of Bias" tool was used for quality assessment [2].
  • Key Findings: While two studies reported improved IBS symptoms, they used different doses and had short treatment durations (10 days to 2 weeks). One study had a high risk of allocation bias, and another reported a high rate of adverse events (69%) in the dicyclomine group [2] [8].
  • Limitations: The overall quality of evidence for dicyclomine is graded as "very low," and its benefit/harm trade-off is considered "uncertain" [7].

Mechanisms of Action: A Pathways Overview

The following diagram illustrates the distinct pathways through which mebeverine and dicyclomine exert their antispasmodic effects, which underpin their differing safety profiles.

G cluster_mebeverine Mebeverine Pathway cluster_dicyclomine Dicyclomine Pathway Start Intestinal Smooth Muscle Spasm M1 Direct smooth muscle relaxant Start->M1 D1 Antimuscarinic agent Start->D1 M2 Inhibits sodium/calcium influx M1->M2 M3 Reduces colonic contraction M2->M3 M_End Symptom Relief (Minimal anticholinergic side effects) M3->M_End D2 Blocks acetylcholine at M1/M2/M3 receptors D1->D2 D3 Inhibits smooth muscle contraction D2->D3 D_End Symptom Relief (Dry mouth, blurred vision, difficulty urinating) D3->D_End

Key Takeaways for Drug Development

  • Target Different Mechanisms: Mebeverine's direct smooth muscle action offers a targeted approach with fewer systemic side effects, making it a strong candidate for first-line therapy or for patients intolerant to anticholinergics [1] [2].
  • Addressing Evidence Gaps: The development of dicyclomine was based on a limited evidence base. This highlights the critical need for modern, well-designed clinical trials that meet current regulatory and methodological standards for any new antispasmodic agent [7] [2].
  • Consider Combination Therapies: Meta-analyses suggest that combining antispasmodics with agents like simethicone can improve overall efficacy, particularly for symptoms like bloating [6]. This presents a viable strategy for enhancing therapeutic value.

References

mebeverine clinical trial outcomes Rome III IV criteria

Author: Smolecule Technical Support Team. Date: February 2026

Mebeverine Clinical Trial Outcomes with Rome Criteria

Study & Diagnostic Criteria Patient Population & Trial Design Key Efficacy Outcomes Safety & Tolerability
Multinational Observational Study (Rome III) [1] n=607; IBS mixed subtypes; Prospective observational; Mebeverine (135 mg TDS or 200 mg BD) for 8 weeks [1]. Quality of Life (IBS-QOL): Significant improvement from baseline at Week 4 (+11.8 points) and Week 8 (+24.3 points; p < 0.001). The improvement exceeded the threshold for a meaningful clinical response [1]. Favorable safety profile confirmed [1].
RCT vs. Drotaverine (Rome III) [2] n=200; IBS mixed subtypes; Randomized, double-blind; Mebeverine 135 mg TDS for 4 weeks [2]. Pain Severity: Significant reduction from baseline (46.1% reduction by Week 4). Comparison: Drotaverine showed a superior reduction in pain severity (74%) and frequency from Day 3 onward [2]. Not emphasized; both treatments were well-tolerated in the study context [2].
Systematic Review (Rome I-IV) [3] 22 studies (19 RCTs); Review of literature from 1965-2021 [3]. Abdominal Pain: 6 of 22 studies reported significant pain reduction (p <0.05 to p <0.001). Improvement also seen in bowel habits, distension, and stool consistency. Global Improvement: Some older studies in the review did not show significant improvement over placebo [3]. Adverse events were rare and comparable to IBS symptoms, indicating a good safety profile [3].

Detailed Experimental Methodologies

For researchers designing clinical trials, the methodologies from these studies provide a robust framework.

  • Patient Diagnosis and Enrollment: The most consistent feature in modern trials is the use of standardized Rome III criteria for patient diagnosis [1] [2]. Studies typically include all IBS subtypes (IBS-C, IBS-D, IBS-M) and use a 1-2 week "run-in" period where all IBS-specific medications are stopped to establish a reliable baseline [2].
  • Intervention and Dosing: Common regimens include:
    • Mebeverine 135 mg three times daily (TDS) [2].
    • Mebeverine 200 mg twice daily (BD), a sustained-release formulation shown to be therapeutically equivalent to the 135 mg TDS regimen [4] [1].
  • Outcome Measurement: Trials use a combination of patient-reported outcome (PRO) tools:
    • IBS-Symptom Severity Scale (IBS-SSS): Assesses abdominal pain, distension, bowel habits, and life interference. A reduction of ≥50 points is considered clinically meaningful [5] [2].
    • IBS-Quality of Life (IBS-QOL) Measure: A 34-item questionnaire where an increase of ≥10.2 points indicates a minimal important response, and ≥14 points indicates a meaningful clinical response [1].
    • Visual Analogue Scale (VAS) or Pain Severity Scale (PSS): Used for daily tracking of abdominal pain [2].
  • Study Blinding: High-quality studies are double-blinded, using identical-looking capsules to maintain the blinding of both participants and investigators [2].

Mechanism of Action and Research Frontiers

Mebeverine is classified as a musculotropic antispasmodic. It acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility. Its action is distinct from anticholinergic agents, which explains its low incidence of typical side effects like dry mouth or blurred vision [3] [5] [2].

The following diagram illustrates the drug's primary mechanism and a potential novel research pathway identified through computational repurposing screens.

G cluster_primary Primary Mechanism (IBS) cluster_research Investigational Pathway (e.g., Viral Infection) Mebeverine Mebeverine GI_Smooth_Muscle GI_Smooth_Muscle Mebeverine->GI_Smooth_Muscle  Antispasmodic Effect Lysosome Lysosome Mebeverine->Lysosome  FIASMA Activity ASMase Acid Sphingomyelinase (ASMase) Mebeverine->ASMase  Potential Inhibition GI GI Smooth Smooth Muscle Muscle , fillcolor= , fillcolor= Muscle_Relaxation Reduced Muscle Spasm Symptom_Relief Symptom Relief: Abdominal Pain Muscle_Relaxation->Symptom_Relief GI_Smooth_Muscle->Muscle_Relaxation Direct Action Lysosome->ASMase Ceramide Ceramide Platform Formation ASMase->Ceramide Viral_Entry Facilitated Viral Entry Ceramide->Viral_Entry

Interpretation of Clinical Data and Further Research

  • Efficacy in Modern Context: Evidence confirms that mebeverine improves IBS symptoms and quality of life, particularly in abdominal pain and overall well-being. Its favorable safety profile makes it a viable first-line option [3] [1].
  • Placebo Response: The significant placebo effect common in IBS trials may influence outcomes. An older meta-analysis concluded that while mebeverine was well-tolerated, its global efficacy over placebo was not statistically significant, highlighting the challenge of demonstrating drug-placebo differences in IBS [6].
  • Comparative Effectiveness: Head-to-head trials suggest that other antispasmodics like drotaverine may provide faster and greater pain relief [2]. Furthermore, a fixed-dose combination of mebeverine with chlordiazepoxide has shown effectiveness, indicating a benefit in patients with comorbid anxiety [5].
  • Novel Research Directions: In silico studies have identified mebeverine as a potential Functional Inhibitor of Acid Sphingomyelinase (FIASMA). This suggests a possible repurposing for viral infections like COVID-19, though this remains a computational prediction requiring clinical validation [7].

References

mebeverine fixed-dose combination chlordiazepoxide efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Summary

The table below summarizes key quantitative data from a 2023 prospective study on the Mebeverine/Chlordiazepoxide FDC, alongside findings from systematic reviews on Mebeverine monotherapy for context [1] [2] [3].

Assessment Tool Therapy Baseline Score (Mean) Endpoint Score (Mean) Change from Baseline (Mean) P-value
IBS-SSS (Total Score) FDC (8 weeks) 182.72 97.22 -85.50 < 0.0001 [1]
Mebeverine Mono (RR for pain relief: 1.33) 0.129 [2]
IBS-36 (Total Score) FDC (8 weeks) 78.33 32.45 -45.88 < 0.0001 [1]
HAM-A (Total Score) FDC (8 weeks) 26.97 10.45 -16.52 < 0.0001 [1]
Abdominal Pain (Responders) Mebeverine Mono (RR for global improvement: 1.13) 0.706 [2]

Key Findings:

  • FDC Efficacy: The Mebeverine/Chlordiazepoxide FDC demonstrated highly statistically significant improvements across all measured domains—IBS symptom severity, quality of life, and anxiety levels—over an 8-week period [1].
  • Mebeverine Monotherapy: A 2010 meta-analysis concluded that while mebeverine is well-tolerated, its efficacy for global improvement in IBS was not statistically significant compared to placebo. Another 2022 review noted efficacy in some studies but highlighted variability [2] [3].
  • Clinical Implication: The additive effect of Chlordiazepoxide in the FDC appears to address the gut-brain axis component, providing a broader therapeutic effect than mebeverine alone, particularly in a subset of IBS patients.

Experimental Protocols and Analytical Validation

The studies referenced relied on established clinical and laboratory methodologies. Here are the detailed protocols:

1. Clinical Study Design (FDC Efficacy & Safety) [1]

  • Study Type: Prospective, open-label, observational study.
  • Participants: 60 patients aged 18-60, newly diagnosed with IBS and exhibiting anxiety symptoms (HAM-A score ≥18).
  • Intervention: Fixed-dose combination of Mebeverine HCl 135 mg + Chlordiazepoxide 5 mg, taken three times daily 20 minutes before meals for 8 weeks.
  • Primary Endpoint: Change from baseline in the IBS-Symptom Severity Scale (IBS-SSS) total score at Week 8.
  • Secondary Endpoints:
    • Change in IBS-SSS at Week 4.
    • Change in IBS-36 quality of life score.
    • Change in Hamilton Anxiety Rating Scale (HAM-A) score.
    • Safety and tolerability assessment.
  • Outcome Measures: Questionnaires (IBS-SSS, IBS-36, HAM-A) were administered at baseline, Week 4, and Week 8. Statistical analysis used paired samples t-test.

2. Analytical Method for Drug Quantification (HPLC) [4] [5] [6]

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Objective: Simultaneous determination of Mebeverine HCl and Chlordiazepoxide in their combined dosage form.
  • Chromatographic Conditions:
    • Column: C8 or C18 column (e.g., BDS Hypersil phenyl, 250 x 4.6 mm, 5 µm).
    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 25mM Ammonium Acetate or 0.05M Disodium Hydrogen Phosphate), with pH adjusted to ~3.0 using an acid like HCl.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detection at 260 nm or 247 nm.
    • Run Time: < 10 minutes.
  • Validation: The method was validated for parameters like linearity, precision, accuracy, and specificity per ICH guidelines, proving suitable for routine quality control.

Mechanism of Action and Workflow

The therapeutic effect of the FDC arises from the synergistic action of its two components, targeting both peripheral gut symptoms and central nervous system components of IBS.

G IBS Irritable Bowel Syndrome (IBS) Peripheral Peripheral Symptoms (Abdominal Pain, Spasm) IBS->Peripheral Central Central Components (Anxiety, Gut-Brain Axis) IBS->Central Meb Mebeverine HCl Peripheral->Meb Targets CDZ Chlordiazepoxide Central->CDZ Targets MechMeb 1. Direct musculotropic action 2. Relieves smooth muscle spasm 3. No anticholinergic side effects Meb->MechMeb Mechanism Outcome Therapeutic Outcome Reduction in IBS severity & anxiety MechMeb->Outcome Combined Effect MechCDZ 1. Benzodiazepine derivative 2. Enhances GABA-A receptor function 3. Anxiolytic effect CDZ->MechCDZ Mechanism MechCDZ->Outcome Combined Effect

Interpretation and Key Insights

  • Targeted Patient Population: The FDC is particularly validated for IBS patients with co-morbid anxiety [1]. This addresses a recognized subgroup within the IBS population where the gut-brain axis plays a significant role.
  • Strength of Evidence: The efficacy data for the FDC comes from a recent, prospective study showing strong statistical significance, whereas the data questioning mebeverine monotherapy's efficacy is older and based on a meta-analysis of heterogeneous trials [1] [2].
  • Safety Profile: The FDC was reported to be well-tolerated in the 2023 study, with only minor adverse events (e.g., nausea, headache) that were not deemed related to the drug. This is consistent with the long-standing safety profile of both individual components [1].

References

Author: Smolecule Technical Support Team. Date: February 2026

Mebeverine's Effect on Health-Related Quality of Life in IBS

Study / Aspect Patient Population & Diagnosis Intervention & Duration Key Findings on IBS-QOL Statistical Significance

| Prospective Observational Study [1] | - n=607 (Overall)

  • Countries: Poland, Egypt, Mexico, China
  • Diagnosis: Rome III criteria | - Treatment: Mebeverine HCl (in Poland, Egypt, Mexico) or Pinaverium Bromide (in China)
  • Duration: 8 weeks
  • Assessment: Baseline, Week 4, Week 8 | - Overall Baseline Score: 56.4
  • Overall Change at Week 4: +11.8
  • Overall Change at Week 8: +24.3
  • Improvement: Seen in all 8 IBS-QOL subscales | p < 0.001 for change from baseline at both Week 4 and Week 8 [1] | | Systematic Review (2022) [2] | - 22 studies included (19 RCTs)
  • Diagnosis: Various (Manning, Kruis, Rome I-IV) | - Treatment: Mebeverine (various dosages)
  • Comparison: Placebo or other active treatments
  • Duration: 2 to 16 weeks | - Primary Outcome: Significant decrease in abdominal pain (reported in 6 studies).
  • Secondary Outcomes: Significant improvements in abnormal bowel habits, abdominal distension, stool frequency, and consistency. | p-values ranged from <0.05 to <0.001 for symptom improvement in various studies [2] |

Detailed Experimental Protocols

For researchers, the methodologies from the key studies provide a framework for evaluating IBS HR-QoL.

  • 1. Study Design and Patient Selection: The large 2014 study was a prospective observational cohort study [1]. Patients were diagnosed using the Rome III criteria and were aged 18 years or older [1]. The 2022 systematic review included studies that used various diagnostic criteria, including Manning, Kruis, and Rome I-IV [2].
  • 2. Intervention and Dosing:
    • In the observational study, mebeverine hydrochloride was administered as 135 mg three times daily (immediate-release tablet) or 200 mg twice daily (prolonged-release capsule), according to local marketing authorization [1]. A separate study confirmed the therapeutic equivalence of these two formulations [3].
    • The systematic review analyzed studies with mebeverine treatment periods ranging from 2 to 16 weeks [2].
  • 3. Primary Outcome Measurement: The key endpoint in the observational study was the change from baseline in the IBS-QOL total score [1]. This validated measure consists of 34 items across eight subscales: Dysphoria, Interference with Activity, Body Image, Health Worry, Food Avoidance, Social Reaction, Sexual Concerns, and Relationships. The total score is transformed to a scale of 0-100, where 100 represents the best possible quality of life [1].
  • 4. Data Analysis: In the observational study, statistical analysis of changes from baseline in IBS-QOL scores was performed using the Wilcoxon signed-rank test. A p-value < 0.05 was considered statistically significant [1]. The study also referenced the Minimal Important Response (MIR) for the IBS-QOL as an increase of 10.2 points and a Meaningful Clinical Response (MCR) as an increase of at least 14 points [1].

Mechanism of Action and Clinical Context

Understanding how mebeverine works and how it compares to other agents is crucial for drug development.

  • Mechanism of Action: Mebeverine is classified as a musculotropic antispasmodic [1] [4]. It has a direct effect on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility [1]. It acts as a sodium channel antagonist [1].
  • Safety Profile: Both the observational study and the systematic review consistently report that mebeverine has a favourable safety profile and is well-tolerated, with a low frequency of adverse effects [1] [2].
  • Comparison with Other Antispasmodics: The 2022 systematic review found that the effectiveness of different antispasmodic agents varies [2]. Another review noted that while some antispasmodics like otilonium bromide showed efficacy in placebo-controlled trials, mebeverine's effectiveness was more evident in non-placebo-controlled studies, though it remains a recommended option [4].

The following diagram illustrates the primary mechanism of action of mebeverine and its resulting clinical outcomes on quality of life.

Mebeverine Mebeverine GI_Smooth_Muscle GI Smooth Muscle Cell Mebeverine->GI_Smooth_Muscle Sodium_Channels Sodium Channel Blockade GI_Smooth_Muscle->Sodium_Channels Muscle_Relaxation Reduced Muscle Contractility Sodium_Channels->Muscle_Relaxation Symptom_Relief Symptom Relief: • Abdominal Pain • Bloating • Altered Bowel Habits Muscle_Relaxation->Symptom_Relief QoL_Improvement HR-QoL Improvement (IBS-QOL Score) Symptom_Relief->QoL_Improvement

Conclusion

  • Efficacy: Mebeverine produces a statistically significant and clinically meaningful improvement in IBS-specific quality of life, with IBS-QOL score increases substantially exceeding the minimal important response threshold [1].
  • Scope of Benefit: Improvements are observed across all domains of HR-QoL, including physical, psychological, and social aspects [1].
  • Safety: The drug maintains a favorable safety and tolerability profile [1] [2].

Future research directions include the development of novel mebeverine analogs with potential dual spasmolytic and anti-inflammatory activity [5], as well as investigating its use in combination with agents that target other pathways, such as phosphodiesterase inhibitors [6].

References

mebeverine versus placebo randomized controlled trial evidence

Author: Smolecule Technical Support Team. Date: February 2026

Summary of RCT Evidence: Mebeverine vs. Placebo

Study / Analysis Focus Population Intervention & Duration Primary Outcome Key Result (Mebeverine vs. Placebo)
Benninga et al. (2025) [1] [2] Adolescents with IBS or Functional Abdominal Pain (N=268) Mebeverine 200 mg vs. Placebo, 8 weeks Treatment success (≥50% reduction in pain) No significant difference: 23.4% vs. 22.0%
Pediatric FAP Trial (2014) [3] Children with Functional Abdominal Pain (N=115) Mebeverine 135 mg vs. Placebo, 4 weeks Treatment response (pain scale) No significant difference at 4 weeks (p=0.469, ITT analysis)
Systematic Review (2010) [4] Adults with IBS (8 trials, N=555) Various dosages Clinical global improvement Not significant: Relative Risk (RR) 1.13 (P=0.706)
IBS-D Trial (2019) [5] Adults with IBS-Diarrhea (N=40) Mebeverine 200 mg CR vs. Placebo, 8 weeks Bowel movements, cramps, QoL No significant intergroup difference at 4 & 8 weeks
MIBS Trial (2010) [6] Adults with IBS (N=135) Mebeverine vs. Methylcellulose vs. Placebo, 6 weeks IBS symptom severity No significant benefit of mebeverine over placebo

Detailed Methodologies of Key Trials

To assess the quality and applicability of the evidence, it is important to understand how these trials were conducted.

  • Benninga et al. (2025) - "The Influence of Labeling" Trial: This was a multicenter, double-blind, 2x2 factorial RCT conducted across 13 hospitals [1]. Adolescents (12-17 years) with IBS or functional abdominal pain were randomized to one of four groups, receiving either mebeverine or placebo with one of two label types. This design allowed researchers to test both the pharmacological effect of the drug and the psychological effect of the label. The primary outcome was a composite measure of treatment success, defined as at least a 50% reduction in both abdominal pain intensity and frequency after 8 weeks [1].
  • Pediatric FAP Trial (2014): This was a randomized, placebo-controlled, double-blind trial [3]. Children aged 6-18 years received mebeverine or a matching placebo for 4 weeks, with a follow-up period extending to 12 weeks. The study used both per-protocol and intention-to-treat (ITT) analyses to evaluate response, which was defined as a marked reduction on a pain scale or "no pain" [3].
  • Systematic Review & Meta-Analysis (2010): This analysis systematically searched multiple databases (PubMed, Embase, Scopus, etc.) for placebo-controlled trials of mebeverine in IBS from 1965 to 2009 [4]. The included studies were assessed for methodological quality using the Jadad score. The meta-analysis pooled data using the Mantel-Haenszel and DerSimonian-Laird methods to calculate relative risks (RR) with 95% confidence intervals (CI) for clinical improvement and abdominal pain relief [4].

Key Insights and Mechanism of Action

  • Pharmacological Profile: Mebeverine is an antispasmodic that acts directly on the smooth muscle of the gut. It is described as a musculotropic agent that helps reduce spasms and regulate bowel function without typical anticholinergic side effects [4].
  • The Power of Labeling: A key finding from the most recent trial was that while the drug itself was not superior to placebo, the label on the medication had a significant impact. Treatment success was significantly higher in the groups whose medication was labeled as "mebeverine" compared to those with a neutral "blinded trial" label, regardless of whether they actually received the drug or a placebo [2] [1]. This highlights the important role of patient expectation and the placebo effect in the management of functional gastrointestinal disorders. The trial workflow illustrating this design is below.

Overall Conclusion for Researchers

The collective evidence suggests that the therapeutic benefit of mebeverine in clinical practice may be driven as much by positive patient expectations and the clinician-patient interaction as by its specific pharmacological activity. For drug development professionals, this underscores the challenge of proving efficacy for medications targeting functional disorders and highlights the need for innovative trial designs that can account for these powerful contextual effects.

References

mebeverine cost-effectiveness analysis IBS treatment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Cost Data for Mebeverine

The table below summarizes key quantitative data from the search results, which mix older cost figures with recent efficacy findings.

Aspect Key Findings Source & Context
General Efficacy Effective for abdominal pain & other IBS symptoms; good safety profile. 2022 Systematic Review of 22 studies [1]
Pain Relief (RR) Relative Risk (RR) vs. placebo: 1.33 (95% CI: 0.92-1.93), not statistically significant. 2010 Meta-analysis of 8 trials [2]
Global Improvement (RR) Relative Risk (RR) vs. placebo: 1.13 (95% CI: 0.59-2.16), not statistically significant. 2010 Meta-analysis [2]
Excess Healthcare Cost €214 per patient/year (€94 for concomitant medication, €120 for hospitalizations). 2004 Case-control study (Netherlands) [3]
Cost in Constipation-Subgroup €387 per patient/year (€136 for medication, €251 for hospitalizations). 2004 Study of Mebeverine+laxative users [3]

Experimental Data and Methodologies

For a robust comparison, understanding the design of key clinical studies and reviews is essential.

  • Recent Systematic Review (2022): This review [1] provides the most current efficacy overview. Its methodology included:

    • Databases: PubMed, EMBASE, Cochrane.
    • Search Period: January 1965 to January 2021.
    • Inclusion Criteria: Studies on IBS patients treated with Mebeverine, reporting on symptoms like abdominal pain, bloating, and bowel habits. Both randomized trials and observational studies were included.
    • Outcome Measures: Primary focus on the severity or frequency of bowel symptoms, with p-values extracted where available.
    • Quality Assessment: Used the revised Cochrane risk-of-bias tool (RoB 2) for randomized trials.
  • Older Meta-Analysis (2010): This earlier analysis [2], which did not find significant efficacy, serves as a methodological benchmark and a point of comparison for the newer review.

    • Databases: PubMed, Embase, Scopus, Cochrane.
    • Inclusion Criteria: Placebo-controlled clinical trials of Mebeverine with well-defined global response outcomes or abdominal pain relief.
    • Quality Assessment: Used the Jadad score to assess the quality of included trials.
  • Cost Study (2004): The primary cost data comes from a matched case-control study [3].

    • Data Source: Pharmacy records from the Netherlands.
    • Cases: Mebeverine users.
    • Controls: Non-users matched by age, gender, and pharmacy.
    • Methodology: Compared the rates of concomitant drug use and hospitalizations between cases and controls, then calculated the associated excess costs.

Mechanism of Action and Research Workflow

The following diagrams illustrate Mebeverine's proposed mechanism and a standard research synthesis workflow based on the reviewed studies.

mechanism cluster_Mebeverine Mebeverine's Multimodal Action Stimuli Stimuli (e.g., food, stress) SmoothMuscle GI Smooth Muscle Cell Stimuli->SmoothMuscle Triggers spasms Outcome Therapeutic Outcome SmoothMuscle->Outcome Leads to relaxation Reduced Abdominal Pain & Cramps Reduced Abdominal Pain & Cramps Outcome->Reduced Abdominal Pain & Cramps M1 1. Calcium Channel Blockade M1->SmoothMuscle Reduces Ca²⁺ influx prevents contraction M2 2. Local Anesthetic Effect M2->SmoothMuscle Reduces sensitivity M3 3. Sodium Channel Modulation M3->SmoothMuscle Decreases excitability M4 4. Autonomic Nervous System Balance M4->SmoothMuscle Restores motility balance

methodology Start Define Research Question (PICO Framework) Search Systematic Literature Search Start->Search Screen Screen Titles/Abstracts Apply Inclusion/Exclusion Search->Screen Assess Quality Assessment (e.g., RoB 2, Jadad Score) Screen->Assess Synthesize Data Synthesis & Narrative/Statistical Analysis Assess->Synthesize

Key Conclusions for Researchers

  • Efficacy is Supported, but Nuanced: Recent high-quality evidence [1] supports Mebeverine's efficacy, particularly for abdominal pain, a core IBS symptom. This represents an update from older analyses [2] that found its effects statistically indistinguishable from placebo.
  • Significant Gaps in Cost-Effectiveness: While Mebeverine itself is a low-cost generic drug, treated IBS patients, particularly those with constipation, incur significantly higher overall healthcare costs [3]. A formal cost-effectiveness analysis comparing Mebeverine to other antispasmodics or newer IBS therapies is absent from the literature and represents a critical area for future research.
  • Safety Profile is a Key Advantage: The drug's excellent safety and tolerability profile [4] [1] [2] are consistently highlighted, making it an attractive first-line option.

References

mebeverine long-term safety profile real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

Mebeverine Safety and Efficacy at a Glance

The table below summarizes key findings on Mebeverine's safety and efficacy from available literature.

Aspect Summary of Findings Source Type / Study Details
General Safety & Tolerability Favorable safety profile; frequency of adverse effects not significantly higher than placebo; common side effects are rare and mild (e.g., dizziness, headache, GI upset). Systematic Review (2022) of 22 studies [1]
Long-Term Use Guidance Typically prescribed for short-term use (e.g., 2 weeks) for symptom flare-ups; recommended to discontinue once symptoms improve. Pharmacy/Prescribing Information [2]
Comparative Efficacy (Formulations) Mebeverine 200 mg MR capsule twice daily is therapeutically equivalent to Mebeverine 135 mg tablet three times daily. Clinical Trial (n=213, 8 weeks) [3]
Efficacy vs. Placebo (Meta-Analysis) No statistically significant benefit over placebo for global improvement of IBS (RR: 1.13) or relief of abdominal pain (RR: 1.33). Meta-Analysis (2010) of 8 randomized trials [4]

Detailed Experimental Data and Methodologies

For a comparison guide, detailing the methodologies of key studies provides critical context for the data.

  • Study Objective: To demonstrate the therapeutic equivalence of a twice-daily modified-release (MR) capsule (200 mg) and a thrice-daily standard tablet (135 mg) in treating abdominal pain in IBS [3].

  • Methodology: A multicentre, randomized, double-blind, double-dummy study lasting eight weeks.

  • Primary Endpoint: Number of responders (defined as ≥50% improvement in global mean visual analogue scale for abdominal pain).

  • Results: 71% (65/92) of the tablet group and 70% (64/92) of the MR capsule group were classified as responders, proving therapeutic equivalence [3].

  • Study Objective: To systematically review the efficacy and safety of Mebeverine in IBS [1].

  • Methodology: A systematic search of PubMed, EMBASE, and Cochrane databases from 1965 to 2021. Included 22 studies (19 randomized trials, 2 observational studies, 1 non-randomised study) that met predefined inclusion criteria.

  • Outcomes Assessed: Abdominal pain, abnormal bowel habits, distension, stool frequency/consistency.

  • Study Objective: To evaluate the efficacy and tolerability of Mebeverine in IBS and compare its usual dosages by meta-analysis [4].

  • Methodology: A systematic review and meta-analysis of placebo-controlled clinical trials from 1965 to 2009. Eight randomized trials (n=555) were included.

  • Primary Outcomes: Clinical global improvement and relief of abdominal pain.

  • Key Findings: While well-tolerated, the efficacy of Mebeverine for global improvement of IBS was not statistically significant compared to placebo. The analysis found no significant difference in efficacy between the 135 mg and 200 mg doses [4].

Mechanism of Action

While not a direct safety finding, understanding Mebeverine's mechanism helps contextualize its side effect profile. The diagram below illustrates its primary actions on gastrointestinal smooth muscle.

mbv_mechanism Proposed Mechanisms of Action for Mebeverine cluster_spasm Reduces Intestinal Spasm cluster_pathways Pharmacological Pathways Mebeverine Mebeverine PDE 1. Inhibition of Phosphodiesterase Mebeverine->PDE Leads to CA 2. Regulation of Calcium Influx Mebeverine->CA Leads to SM Direct Action on Smooth Muscle Cells Mebeverine->SM Leads to Effect Normalized Gut Motility PDE->Effect   CA->Effect   SM->Effect  

This direct, musculotropic action is a key differentiator from anticholinergic antispasmodics. By not targeting the nervous system, Mebeverine avoids typical anticholinergic side effects like dry mouth, blurred vision, or urinary retention, which contributes to its favorable tolerability [2] [5].

Analysis Gaps and Limitations

When compiling a comparison guide for researchers, it is crucial to note the limitations in the available data:

  • Limited Long-Term Data: The most significant gap is the lack of dedicated, large-scale, long-term (e.g., years) safety studies. The evidence primarily comes from short-to-medium-term clinical trials and retrospective analyses [1] [4].
  • Scarce Real-World Evidence (RWE): While the systematic review includes some observational studies, robust RWE from large patient databases or post-marketing surveillance studies was not identified in the search results. Such data is critical for identifying rare, long-term adverse events.
  • Comparative Effectiveness: The search results did not yield extensive head-to-head clinical trials comparing Mebeverine's long-term safety with newer IBS therapies, which would be vital for a comprehensive comparison guide.

For the most current and comprehensive safety information, you may need to consult regulatory agency databases (like the FDA or EMA) or specialized pharmacovigilance platforms which track post-marketing adverse event reports.

References

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Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

465.2282009 Da

Monoisotopic Mass

465.2282009 Da

Heavy Atom Count

32

UNII

15VZ5AL4JN

Related CAS

3625-06-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (47.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H410 (47.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mebeverine Hydrochloride is the hydrochloride salt form of mebeverine, an orally bioavailable reserpine derivative and anticholinergic agent, with spasmolytic activity. Upon administration, mebeverine targets, binds to and blocks the muscarinic receptors on smooth muscle cells in target tissues, such as the gastrointestinal (GI) tract, uterus, gallbladder and bladder. This prevents smooth muscle contraction and relaxes smooth muscle. Additionally, this may prevent spasms, ease pain and cramps in the GI tract and improve incontinence. In addition, mebeverine stabilizes excitable membranes by decreasing the permeability of ion channels and preventing intracellular calcium accumulation. This agent also blocks noradrenaline reuptake by sympathetic nerve endings and exerts a local anesthetic effect.

MeSH Pharmacological Classification

Parasympatholytics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2753-45-9

Dates

Last modified: 08-15-2023

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